2-Chloro-5-methoxyaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOUQGUQUUPGLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178745 | |
| Record name | 6-Chloro-m-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2401-24-3 | |
| Record name | 2-Chloro-5-methoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2401-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-m-anisidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-m-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-m-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 6-CHLORO-M-ANISIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UQ785S8U6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2-Chloro-5-methoxyaniline from 4-chloro-3-nitroanisole: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Chloro-5-methoxyaniline, a valuable intermediate in the pharmaceutical and chemical industries, from its precursor 4-chloro-3-nitroanisole. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.
The primary transformation involves the selective reduction of the nitro group (-NO₂) on the 4-chloro-3-nitroanisole molecule to an amino group (-NH₂), yielding the desired product. Various methodologies have been developed to achieve this conversion, primarily focusing on catalytic hydrogenation and metal-acid reduction systems.
Reaction Pathway
The synthesis is a single-step reduction reaction. The core transformation is the conversion of a nitroaromatic compound to an aniline derivative.
Caption: General reaction scheme for the synthesis.
Data Presentation: Synthesis Methodologies
The reduction of 4-chloro-3-nitroanisole can be accomplished through several methods. The choice of method often depends on factors such as desired yield, scalability, cost, and environmental considerations. Below is a summary of reported synthesis conditions.
| Method | Catalyst / Reducing Agent | Solvent | Temperature | Time | Yield | Reference |
| Catalytic Hydrogenation | Au/TiO₂ (1 wt%) / Hydrazine Hydrate | Ethanol | 60 °C | Varies | N/A | A general procedure involves heating the nitro compound with hydrazine hydrate in the presence of a gold-on-titania catalyst.[1] |
| Metal-Acid Reduction | Metal (e.g., Sn, Fe) / Acid | Organic Solvent | Heated | N/A | High | A patent describes a reduction reaction with a metal in an acidic environment, achieving a high yield of 86% for the overall two-step process where this reduction is the first step.[2] Other common systems include Fe/HCl (Bechamp process) or Sn in methanol.[3] |
| Stannous Chloride Reduction | Stannous Chloride (SnCl₂) | HCl / Acetic Acid | N/A | N/A | N/A | Stannous chloride in hydrochloric or acetic acid is a suitable reagent for reducing nitroanisole to aminoanisole.[4] |
Experimental Protocols
This section provides a detailed methodology for the synthesis based on a common catalytic hydrogenation approach.
Protocol 1: Gold-Catalyzed Reduction using Hydrazine Hydrate
This protocol is adapted from a general procedure for the reduction of nitro compounds.[1]
Materials and Equipment:
-
4-chloro-3-nitroanisole
-
Ethanol
-
Hydrazine hydrate
-
Au/TiO₂ catalyst (1 wt%)
-
Sealed reaction tube
-
Heating apparatus (e.g., oil bath)
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration setup (e.g., Buchner funnel with diatomaceous earth and silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a sealed tube, add 4-chloro-3-nitroanisole (0.6 mmol) and ethanol (2 mL).
-
Reagent Addition: Add the Au/TiO₂ catalyst (100 mg, 1 wt%) followed by hydrazine hydrate (2.6-6.0 mmol).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 60 °C under an inert atmosphere. Maintain stirring throughout the reaction.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Catalyst Recovery: Upon completion, cool the reaction mixture to room temperature. Filter the slurry under pressure through a short pad of diatomaceous earth and silica gel.
-
Washing: Wash the filter pad with ethanol or methanol (~5 mL) to recover any adsorbed product and the catalyst.
-
Product Isolation: Combine the filtrates and evaporate the solvent under vacuum using a rotary evaporator to yield the pure this compound.
-
Characterization: The final product can be characterized using spectroscopic methods such as ¹H NMR and ¹³C NMR to confirm its structure and purity.[1]
Process Visualization
The following diagrams illustrate the logical workflow of the experimental protocol.
Experimental Workflow
This diagram outlines the step-by-step process from reaction setup to product isolation.
Caption: Flowchart of the synthesis protocol.
Disclaimer: The provided information is for educational and research purposes only. All chemical syntheses should be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions. The user assumes all responsibility for any use of this information.
References
Spectroscopic Analysis of 2-Chloro-5-methoxyaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Chloro-5-methoxyaniline (CAS No: 2401-24-3), a valuable building block in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Compound Information
-
Chemical Structure:

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Hydrochloride Salt)
The proton NMR data was obtained for the hydrochloride salt of the compound, which is a common stable form.
| Chemical Shift (δ) ppm | Multiplicity | Solvent | Assignment |
| Data not available in searched public sources | - | DMSO-d₆ | Aromatic Protons (Ar-H) |
| Data not available in searched public sources | - | DMSO-d₆ | Methoxy Protons (-OCH₃) |
| Data not available in searched public sources | - | DMSO-d₆ | Amine Protons (-NH₂) |
| Note: Specific chemical shifts and coupling constants for this compound hydrochloride are available in spectral databases.[6][7] |
¹³C NMR Data
While a complete, explicitly reported peak list was not found in the searched public databases, the carbon spectral data for this compound has been reported in the literature.[8]
| Chemical Shift (δ) ppm | Assignment |
| ~159.5 | C-OCH₃ (Carbon attached to methoxy) |
| ~150.8 | C-NH₂ (Carbon attached to amine) |
| ~105-130 | Aromatic carbons (CH) |
| ~115 | C-Cl (Carbon attached to chlorine) |
| ~55.5 | Methoxy carbon (-OCH₃) |
| Note: The values are approximate and based on typical chemical shifts for substituted anilines. Precise data is available in specialized databases and literature.[2] |
Infrared (IR) Spectroscopy
The IR spectrum is typically acquired using an Attenuated Total Reflectance (ATR) technique on a neat sample.[2] While a specific peak list is not publicly available, the spectrum conforms to the structure, showing characteristic absorptions for its functional groups.[1]
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Stretch (symmetric & asymmetric) | Amine (-NH₂) |
| 3000 - 3100 | Aromatic C-H Stretch | Aromatic Ring |
| 2850 - 3000 | Aliphatic C-H Stretch | Methoxy (-OCH₃) |
| 1580 - 1620 | C=C Stretch | Aromatic Ring |
| 1200 - 1300 | Aryl C-O Stretch | Aryl Ether |
| 1000 - 1100 | Alkyl C-O Stretch | Methoxy (-OCH₃) |
| 700 - 850 | C-Cl Stretch | Aryl Halide |
Mass Spectrometry (MS)
Mass spectrometry data is typically acquired via electron impact (EI) ionization. The spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).
| m/z (mass-to-charge) | Ion Assignment | Notes |
| 157 | [M]⁺ (with ³⁵Cl) | Molecular ion peak, typically the base peak or of high intensity. |
| 159 | [M+2]⁺ (with ³⁷Cl) | Isotopic peak, with an intensity of approximately 1/3 of the M⁺ peak. |
| Data not available | Fragment ions | Further fragmentation would involve loss of CH₃, CO, and HCl. |
Experimental Protocols
The following are detailed, standardized methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Instrument Setup:
-
Insert the sample into the spectrometer's magnet.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans for adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Mode: Proton-decoupled.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
IR Spectroscopy Protocol (ATR-FTIR)
-
Sample Preparation: Place a small amount (a few milligrams) of solid this compound directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide). No extensive sample preparation is required.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Collection: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Analysis:
-
Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
-
Initiate the scan.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Cleaning: After analysis, thoroughly clean the ATR crystal surface with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Mass Spectrometry Protocol (Electron Impact)
-
Sample Introduction: Introduce a small quantity of the sample into the ion source. For a volatile solid like this compound, a direct insertion probe is commonly used. The sample is gently heated in a high-vacuum environment to promote vaporization.
-
Ionization (Electron Impact - EI):
-
The vaporized sample molecules are passed through a beam of high-energy electrons (typically 70 eV).
-
Collisions with these electrons eject an electron from the molecule, creating a positively charged molecular ion ([M]⁺).
-
-
Mass Analysis:
-
The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge (m/z) ratio. The molecular ion and any fragment ions formed from its decomposition are separated.
-
-
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.
-
Data Presentation: The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion versus its m/z ratio. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
References
- 1. 453780250 [thermofisher.com]
- 2. 6-Chloro-m-anisidine | C7H8ClNO | CID 75460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 6. chemicalbook.com [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound | 2401-24-3 [chemicalbook.com]
Chemical properties and structure of 2-Chloro-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-Chloro-5-methoxyaniline, a versatile intermediate compound. The information is intended to support research and development activities in the pharmaceutical, dye, and agrochemical industries.
Chemical Properties and Identifiers
This compound, also known as 6-Chloro-m-anisidine, is an aromatic organic compound.[1][2] Its key physical and chemical properties are summarized below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO | [1][3] |
| Molecular Weight | 157.60 g/mol | [1][3] |
| CAS Number | 2401-24-3 | [1][3] |
| Appearance | Pale yellow or brown liquid / Solid | [1][3] |
| Melting Point | 23-27 °C | [1] |
| Boiling Point | 133-257 °C | [3] |
| Density | 1.261 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.588 | [1] |
| Solubility | Slightly soluble in water. | [4] |
Synonyms: 3-Amino-4-chloroanisole, 6-Chloro-m-anisidine.[2][3]
Chemical Structure
The structure of this compound consists of an aniline ring substituted with a chloro group at position 2 and a methoxy group at position 5. This arrangement of functional groups imparts specific reactivity to the molecule, making it a valuable intermediate in organic synthesis.[3]
| Identifier | String |
| SMILES | COc1ccc(Cl)c(N)c1 |
| InChI | 1S/C7H8ClNO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following spectral data are available in various chemical databases:
-
¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectra are available and confirm the molecular structure.[4][5]
-
IR Spectroscopy: Infrared spectra provide information about the functional groups present in the molecule.[6]
-
Mass Spectrometry (GC-MS): This technique confirms the molecular weight and fragmentation pattern of the compound.[6]
Synthesis and Experimental Protocols
A common method for the synthesis of this compound involves the reduction of a nitro-substituted precursor.[4]
General Experimental Protocol: Synthesis from 4-Chloro-3-nitroanisole [4]
-
Reaction Setup: To a sealed tube, add the nitro compound (4-chloro-3-nitroanisole, 0.6 mmol) and ethanol (2 mL).
-
Catalyst and Reducing Agent: Add an Au/TiO₂ catalyst (100 mg, 1 wt%) and hydrazine hydrate (2.6-6.0 mmol).
-
Reaction Conditions: Heat the reaction mixture at 60 °C under an inert atmosphere for the required time.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction slurry through a pad of diatomaceous earth and silica gel, washing with ethanol or methanol.
-
Purification: Evaporate the filtrate under vacuum to yield pure this compound.
References
- 1. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound hydrochloride(85006-21-9) 1H NMR spectrum [chemicalbook.com]
- 6. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Chloro-5-methoxyaniline, a key intermediate in the pharmaceutical and dye industries.[1] The document details various starting materials, experimental protocols, and quantitative data to facilitate the selection of the most suitable synthetic strategy.
Core Synthetic Pathways
The synthesis of this compound is predominantly achieved through two main strategies: the reduction of a substituted nitrobenzene and the regioselective chlorination of a methoxyaniline. Each route offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and yield.
Route 1: Reduction of 4-Chloro-3-nitroanisole
This is the most commonly documented and industrially significant method for the preparation of this compound. The process involves the reduction of the nitro group of 4-Chloro-3-nitroanisole. Various reducing agents and catalytic systems can be employed for this transformation.
Key Starting Material: 4-Chloro-3-nitroanisole
This precursor can be synthesized from 4-amino-3-nitroanisole via a Sandmeyer reaction. The process involves diazotization of the amino group followed by reaction with a copper(I) chloride catalyst.[2]
Reduction Methods:
Several methods are effective for the reduction of the nitro group in 4-Chloro-3-nitroanisole:
-
Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel.[3][4] It is a clean and efficient method, often providing high yields and purity. A key challenge is to achieve selective reduction of the nitro group without causing hydrodehalogenation (loss of the chlorine atom).[3]
-
Metal-Acid Reduction: A classic and cost-effective method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium like acetic acid or hydrochloric acid.[5]
-
Hydrazine Reduction: Hydrazine hydrate in the presence of a catalyst, such as iron(III) chloride and activated carbon, can also be used for this reduction.[6]
Route 2: Regioselective Chlorination of 3-Methoxyaniline
An alternative approach involves the direct, regioselective chlorination of 3-methoxyaniline. The directing effects of the amino and methoxy groups guide the position of the incoming chlorine atom. The use of specific chlorinating agents and reaction conditions is crucial to achieve the desired 2-chloro-5-methoxy isomer.
Key Starting Material: 3-Methoxyaniline
Chlorination Methods:
-
N-Chlorosuccinimide (NCS): NCS is a mild and selective chlorinating agent for activated aromatic rings. The reaction can be carried out in a suitable solvent like acetonitrile.[7]
Quantitative Data Summary
The following table summarizes quantitative data for various synthetic methods for this compound, allowing for easy comparison of different approaches.
| Starting Material | Method | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| 4-Chloro-3-nitroanisole | Catalytic Reduction | H₂, Au/TiO₂ catalyst, Hydrazine hydrate | Ethanol | Varies | 60°C | High (not specified) | Pure | ChemicalBook |
| 4-Chloro-1-methoxy-2-nitrobenzene | Hydrazine Reduction | Hydrazine hydrate, Iron(III) chloride, Activated carbon | Methanol | 16 h | Reflux | 98% | Not specified | [6] |
| 2-Chloro-3-nitroanisole | Iron Reduction | Iron powder, Acetic acid | Ethanol | 3.5 h | Reflux | 100% (crude) | 86% (HPLC) | [8] |
| 3-Chloro-4-fluoronitrobenzene | Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol | Not specified | Not specified | High | High | [3] |
Experimental Protocols
Protocol 1: Reduction of 4-Chloro-1-methoxy-2-nitrobenzene with Hydrazine Hydrate
This protocol details the synthesis of 5-Chloro-2-methoxyaniline, an isomer of the target compound, but the methodology is illustrative of the hydrazine reduction approach.
Materials:
-
4-Chloro-1-methoxy-2-nitrobenzene (93 g, 0.496 mol)
-
Methanol (1 L)
-
Iron(III) chloride (9.3 g, 10% wt)
-
Activated carbon (9.3 g, 10% wt)
-
Hydrazine hydrate (80%, 186 g, 2.975 mol)
-
Petroleum ether
Procedure:
-
A mixture of 4-chloro-1-methoxy-2-nitrobenzene, iron(III) chloride, and activated carbon in methanol is brought to reflux.
-
Hydrazine hydrate is added dropwise to the refluxing mixture.
-
The reaction mixture is stirred at reflux for 16 hours.
-
After completion, the mixture is filtered, and the solvent is evaporated from the filtrate under vacuum.
-
The residue is washed with petroleum ether to yield the product as a white solid (76.7 g, 98% yield).[6]
Protocol 2: Reduction of 2-Chloro-3-nitroanisole with Iron Powder
This protocol describes the synthesis of 2-Chloro-3-methoxyaniline, another isomer, but the iron reduction methodology is relevant.
Materials:
-
2-Chloro-3-nitroanisole (1.38 g, 7.36 mmol)
-
Glacial acetic acid (19 mL)
-
Ethanol (19 mL)
-
Iron powder (1.64 g, 29.4 mmol)
-
Water
-
Sodium carbonate
-
Dichloromethane
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
2-Chloro-3-nitroanisole is dissolved in a mixture of glacial acetic acid and ethanol.
-
Iron powder is added to the solution.
-
The mixture is stirred at reflux for 3.5 hours.
-
The reaction mixture is diluted with water and neutralized with solid sodium carbonate.
-
The product is extracted with dichloromethane.
-
The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product (1.2 g, 100% crude yield, 86% purity by HPLC).[8]
Signaling Pathway and Experimental Workflow Diagrams
c-Src Kinase Signaling Pathway
Derivatives of this compound have been identified as potent and selective inhibitors of c-Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, differentiation, and survival. Inhibition of c-Src can disrupt downstream signaling cascades implicated in cancer.[9]
Caption: c-Src kinase signaling pathway and its inhibition by a this compound derivative.
Experimental Workflow for Synthesis via Reduction
The following diagram illustrates a typical experimental workflow for the synthesis of this compound starting from the reduction of 4-Chloro-3-nitroanisole.
Caption: A generalized experimental workflow for the synthesis of this compound via reduction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN1462737A - Method for preparing 4-chlorine-3-nitroanisole - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN116514669B - Synthesis method of 2-chloro-5-phenoxyaniline - Google Patents [patents.google.com]
- 6. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloro-3-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 9. New heterocyclic analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as potent and selective c-Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of 2-Chloro-5-methoxyaniline: A Technical Guide to its Reaction Mechanism and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the predominant reaction mechanism for the formation of 2-Chloro-5-methoxyaniline, a valuable intermediate in the pharmaceutical and chemical industries. This document provides a comparative analysis of common synthetic routes, detailed experimental protocols, and comprehensive characterization data to support research and development professionals in their work.
Core Reaction Mechanism: Reduction of a Nitroaromatic Precursor
The most prevalent and industrially viable method for the synthesis of this compound is the reduction of its corresponding nitroaromatic precursor, 4-chloro-1-methoxy-2-nitrobenzene (also known as 2-chloro-5-nitroanisole). This transformation targets the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂), while preserving the chloro and methoxy substituents on the aromatic ring.
The general mechanism for the reduction of a nitro group to an aniline involves a series of two-electron reduction steps. While the exact intermediates can vary depending on the reducing agent and reaction conditions, a plausible pathway proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.[1]
Comparative Analysis of Synthetic Protocols
Several methods have been successfully employed for the reduction of 4-chloro-1-methoxy-2-nitrobenzene. The choice of method often depends on factors such as scale, cost, safety, and the desired purity of the final product. The two primary approaches are catalytic hydrogenation and chemical reduction.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its high efficiency and clean reaction profile.[2] This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), with a source of hydrogen. The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like hydrazine hydrate (N₂H₄·H₂O).
Chemical Reduction
Chemical reduction methods utilize stoichiometric or excess amounts of a reducing agent to convert the nitro group to an amine. These methods are often advantageous for smaller-scale syntheses where the handling of high-pressure hydrogen gas is not feasible. Common reducing systems include metals in acidic media (e.g., iron in acetic acid) or combinations of reagents like hydrazine hydrate with a metal salt and activated carbon.
Quantitative Data Summary
The following table summarizes the quantitative data for different synthetic protocols for the formation of this compound.
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Catalytic Transfer | Hydrazine hydrate / Pd/C (5%) | Methanol | 80 | 0.08 | Good | [3] |
| Hydrogenation | ||||||
| Chemical Reduction | Hydrazine hydrate / FeCl₃ / Activated C | Methanol | Reflux | 16 | 98 |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Catalytic Transfer Hydrogenation using Hydrazine Hydrate and Pd/C
This protocol is adapted from a general procedure for the selective reduction of halogenated nitroarenes.[3]
Materials:
-
4-chloro-1-methoxy-2-nitrobenzene (1 mmol)
-
5% Palladium on carbon (Pd/C)
-
Hydrazine monohydrate (10 mmol)
-
Methanol (5 mL)
Procedure:
-
To a solution of 4-chloro-1-methoxy-2-nitrobenzene in methanol, add 5% Pd/C.
-
To this mixture, add hydrazine monohydrate.
-
Heat the resulting solution at 80°C under reflux for 5 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the crude material by flash column chromatography using a suitable eluent system (e.g., hexanes and ethyl acetate).
Protocol 2: Chemical Reduction using Hydrazine Hydrate, Iron(III) Chloride, and Activated Carbon
Materials:
-
4-chloro-1-methoxy-2-nitrobenzene (0.496 mol)
-
Methanol (1 L)
-
Iron(III) chloride (10% wt)
-
Activated carbon (10% wt)
-
Hydrazine hydrate (80%, 2.975 mol)
-
Petroleum ether
Procedure:
-
In a reaction vessel, prepare a refluxing mixture of 4-chloro-1-methoxy-2-nitrobenzene, iron(III) chloride, and activated carbon in methanol.
-
Add 80% hydrazine hydrate dropwise to the refluxing mixture.
-
After the addition is complete, stir the reaction mixture at reflux for 16 hours.
-
Filter the hot reaction mixture to remove the solid catalyst and carbon.
-
Evaporate the solvent from the filtrate under vacuum.
-
Wash the residue with petroleum ether to yield the final product.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Physical Properties:
-
Appearance: Off-white to tan crystalline powder or flakes.
-
Molecular Formula: C₇H₈ClNO
-
Molecular Weight: 157.60 g/mol
-
Melting Point: 23-27 °C
-
Boiling Point: 207 °C (dec.)[3]
Spectroscopic Data:
-
¹H NMR (300MHz, CDCl₃): δ 6.67-6.65 (m, 3H), 3.83 (bs, 2H), 3.81 (s, 3H).
-
¹³C NMR: (Data for the closely related 5-Chloro-2-methoxyaniline) Key signals are expected for the methoxy carbon, and the aromatic carbons, with their chemical shifts influenced by the chloro, methoxy, and amino substituents.
-
IR (ATR-Neat): Characteristic peaks are expected for N-H stretching of the primary amine, C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, and C-O and C-Cl stretching.[3]
Safety Considerations
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
4-chloro-1-methoxy-2-nitrobenzene: This starting material is a hazardous substance. Avoid inhalation, ingestion, and skin contact.
-
Hydrazine hydrate: Hydrazine and its hydrate are toxic and potentially carcinogenic. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Palladium on carbon: Pd/C is flammable, especially when dry and in the presence of hydrogen. Handle with care and avoid ignition sources.
-
Solvents: Methanol is flammable and toxic. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthesis of this compound is most effectively achieved through the reduction of 4-chloro-1-methoxy-2-nitrobenzene. Both catalytic hydrogenation and chemical reduction methods offer high yields and purity. The choice of the specific protocol will be dictated by the available resources, scale of the reaction, and safety considerations. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.
References
An In-depth Technical Guide to the Solubility of 2-Chloro-5-methoxyaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-5-methoxyaniline, a key intermediate in various synthetic applications, including pharmaceuticals and dyestuffs. Understanding its solubility in a range of organic solvents is critical for process development, formulation, and ensuring reaction efficiency and product purity. While specific quantitative solubility data for this compound is not widely available in published literature, this guide outlines a standardized experimental protocol for its determination, presents a framework for data collection, and illustrates the logical workflow for solubility assessment.
Physicochemical Properties of this compound
This compound is a solid at room temperature with the following properties[1]:
| Property | Value |
| CAS Number | 2401-24-3 |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Appearance | Solid |
| Melting Point | 23-27 °C |
| Density | 1.261 g/mL at 25 °C |
Predicted Solubility Profile
Based on the general principle of "like dissolves like," this compound, a substituted aniline, is expected to be soluble in a variety of organic solvents. Its aromatic nature, coupled with the presence of a polar amino group and a moderately polar methoxy group, suggests solubility in solvents with a range of polarities. However, the presence of the chloro group may influence its solubility characteristics. It is predicted to be slightly soluble in water[2].
Quantitative Solubility Data
Table 1: Experimental Solubility of this compound in Common Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |
| Alcohols | ||||
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Ketones | ||||
| Acetone | ||||
| Methyl Ethyl Ketone | ||||
| Esters | ||||
| Ethyl Acetate | ||||
| Ethers | ||||
| Diethyl Ether | ||||
| Tetrahydrofuran (THF) | ||||
| Aromatic Hydrocarbons | ||||
| Toluene | ||||
| Xylene | ||||
| Halogenated Solvents | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Amides | ||||
| Dimethylformamide (DMF) | ||||
| Dimethylacetamide (DMAc) |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then determining the concentration of the solute in the saturated solution[3][4][5].
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (± 0.0001 g)
-
Glass vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Evaporating dish or watch glass
-
Drying oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a glass vial.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid at the end of this period is essential to confirm saturation.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation.
-
Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, clean, and dry volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
-
Determination of Solute Concentration:
-
Accurately weigh the volumetric flask containing the filtered saturated solution.
-
Evaporate the solvent from the flask under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature can be used.
-
Once the solvent is completely evaporated, reweigh the flask containing the solid residue of this compound.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight of the flask with the residue.
-
The solubility can be expressed in various units:
-
g/100 mL: (mass of residue / volume of solution withdrawn) x 100
-
g/100 g solvent: (mass of residue / mass of solvent) x 100
-
mol/L: (moles of residue / volume of solution withdrawn in L)
-
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Refer to the Material Safety Data Sheet (MSDS) for this compound and the specific organic solvents being used for detailed safety information.
Experimental Workflow
The logical progression of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.
References
2-Chloro-5-methoxyaniline CAS number and physical constants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical identifier and physical properties of 2-Chloro-5-methoxyaniline, a key intermediate in various synthetic applications.
Core Data Presentation
The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 2401-24-3[1][2][3] |
| Molecular Formula | C₇H₈ClNO[1][2] |
| Molecular Weight | 157.60 g/mol [1] |
| Appearance | Solid or clear, pale yellow to brown liquid |
| Melting Point | 23-27 °C[3] |
| Boiling Point | 207 °C (decomposes)[4] |
| Density | 1.261 g/mL at 25 °C[3] |
| Refractive Index | 1.588 at 20°C[3] |
| Solubility | Slightly soluble in water[4] |
Experimental Protocols
The following sections detail the standard methodologies for the determination of the key physical constants of this compound.
Melting Point Determination (Capillary Method)
The melting point of this compound, which is a low-melting solid, can be accurately determined using the capillary tube method with an apparatus such as a Mel-Temp or a Thiele tube.[1]
-
Sample Preparation: A small amount of the finely powdered solid is introduced into a capillary tube, which is then sealed at one end. The tube is tapped gently to pack the sample to a height of 1-2 mm.[1][4]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1] This assembly is then placed in the heating block of the apparatus (e.g., Mel-Temp) or immersed in an oil bath within a Thiele tube.
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, to ensure thermal equilibrium. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[4][5] A pure compound will exhibit a sharp melting range of 0.5-1.0°C.
Boiling Point Determination (Thiele Tube Method)
For an accurate determination of the boiling point of the liquid form of this compound, the Thiele tube method is suitable for small sample volumes.[6]
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.[6][7]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil, such as mineral oil.[8]
-
Heating and Observation: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath via convection currents.[7] As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of vapor bubbles from the sample as it reaches its boiling point.[6][8] The heat source is then removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[8]
Density Determination
The density of liquid this compound can be determined by measuring the mass of a known volume of the substance.
-
Mass Measurement: An empty, dry container of a known volume (such as a pycnometer or a volumetric flask) is weighed accurately on an analytical balance.[9]
-
Volume Measurement: The container is then filled with the liquid sample up to the calibration mark.
-
Final Mass Measurement: The filled container is weighed again. The mass of the liquid is determined by subtracting the mass of the empty container.[9]
-
Calculation: The density is calculated by dividing the mass of the liquid by its known volume. For a solid, density can be determined by the displacement of a liquid in which it is insoluble.[10]
Refractive Index Measurement
The refractive index of liquid this compound is typically measured using an Abbé refractometer.
-
Calibration: The refractometer is first calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of the liquid sample are placed on the prism surface of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is then read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Mandatory Visualization
The following diagram illustrates the key identifiers for this compound.
Caption: Logical relationship of this compound to its primary chemical identifiers.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. physics.stackexchange.com [physics.stackexchange.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. byjus.com [byjus.com]
- 5. pennwest.edu [pennwest.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. chm.uri.edu [chm.uri.edu]
- 10. kbcc.cuny.edu [kbcc.cuny.edu]
An In-depth Technical Guide to the Structural Isomers of 2-Chloro-5-methoxyaniline
This technical guide provides a comprehensive overview of the structural isomers of 2-Chloro-5-methoxyaniline, targeting researchers, scientists, and professionals in drug development. The document details the physicochemical properties, synthesis protocols, and known biological activities of these compounds, presenting data in a structured and comparative format.
Introduction to Chloro-Methoxyaniline Isomers
The substituted anilines, particularly those containing halogen and methoxy groups, are pivotal scaffolds in medicinal chemistry and material science. Their structural variations significantly influence their chemical reactivity, biological activity, and physical properties. This compound and its isomers are aromatic amines that serve as key intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The relative positions of the chloro, methoxy, and amino groups on the benzene ring dictate the electronic and steric characteristics of the molecule, which in turn affects its interaction with biological targets. Understanding the properties of each isomer is crucial for rational drug design and the development of novel bioactive compounds. The introduction of a chlorine atom can modulate the biological activity of a molecule, and its position is often critical for efficacy[1].
Structural Isomers of this compound
The molecular formula for this compound is C7H8ClNO.[2][3][4][5][6] There are several structural isomers based on the arrangement of the chloro, methoxy, and amino substituents on the benzene ring. The primary isomers are detailed below.
| IUPAC Name | CAS Number | Structure |
| This compound | 2401-24-3[3][4][5][6] | |
| 5-Chloro-2-methoxyaniline | 95-03-4[2] | |
| 3-Chloro-4-methoxyaniline | 5345-54-0 | |
| 2-Chloro-4-methoxyaniline | 29242-84-0[7] | |
| 4-Chloro-2-methoxyaniline | 93-50-5[8] |
A logical diagram illustrating the isomeric relationships is presented below.
Physicochemical Properties
The physical and chemical properties of these isomers vary significantly due to the different substitution patterns. A summary of key quantitative data is provided in the table below for easy comparison.
| Property | This compound | 5-Chloro-2-methoxyaniline | 3-Chloro-4-methoxyaniline | 2-Chloro-4-methoxyaniline | 4-Chloro-2-methoxyaniline |
| Molecular Formula | C₇H₈ClNO[3][4][5][6] | C₇H₈ClNO[2] | C₇H₈ClNO[9] | C₇H₈ClNO[7] | C₇H₈ClNO[8] |
| Molecular Weight ( g/mol ) | 157.60[4][6] | 157.6[10] | 157.6[9] | 157.60[7] | 157.60 |
| Appearance | Clear pale yellow to pale orange to brown liquid[3] or solid[6] | Off-white to tan crystalline powder or flakes[11] | Solid | - | Solid[8] |
| Melting Point (°C) | 23-27[6] | 81-83[11] | 50-55[9] | - | - |
| Boiling Point (°C) | - | - | ~200 (rough estimate)[9] | - | - |
| Density (g/mL at 25°C) | 1.261[6] | - | ~1.176 (rough estimate)[9] | - | - |
| Refractive Index (n20/D) | 1.5845-1.5885 @ 20°C[3] | - | - | - | - |
Data not available is denoted by "-".
Experimental Protocols
Synthesis of 5-Chloro-2-methoxyaniline
A common method for the synthesis of 5-Chloro-2-methoxyaniline involves the reduction of 4-Chloro-1-methoxy-2-nitrobenzene.[10]
Materials and Reagents:
-
4-Chloro-1-methoxy-2-nitrobenzene
-
Hydrazine hydrate (80%)
-
Iron trichloride (FeCl₃)
-
Activated carbon
-
Methanol
-
Petroleum ether
Procedure:
-
A mixture of 4-chloro-1-methoxy-2-nitrobenzene (93 g, 0.496 mol), iron trichloride (9.3 g, 10% wt), and activated carbon (9.3 g, 10% wt) in methanol (1 L) is brought to reflux.
-
Hydrazine hydrate (80%, 186 g, 2.975 mol) is added drop-wise to the refluxing mixture.
-
After the addition is complete, the reaction mixture is stirred at reflux for 16 hours.
-
The mixture is then filtered to remove the solid catalysts.
-
The solvent is evaporated from the filtrate under vacuum.
-
The resulting residue is washed with petroleum ether (2 L) to yield 5-chloro-2-methoxyaniline as a white solid.[10]
-
The reported yield for this procedure is 98%.[10]
The following diagram illustrates the general workflow for this synthesis.
Purification and Characterization
Purification:
-
Steam Distillation and Recrystallization: For purification, 5-Chloro-2-methoxyaniline can be subjected to steam distillation followed by recrystallization from water or 40% aqueous ethanol.[11]
Characterization (¹H NMR):
-
The structure of the synthesized 5-Chloro-2-methoxyaniline can be confirmed by ¹H NMR spectroscopy.
-
¹H NMR (300MHz, CDCl₃): δ 6.67-6.65 (m, 3H), 3.83 (bs, 2H, -NH₂), 3.81 (s, 3H, -OCH₃).[10]
Biological Activities and Potential Applications
-
5-Chloro-2-methoxyaniline: This isomer is utilized in the preparation of appetite-modulating molecules, suggesting its potential as a scaffold for developing treatments for metabolic disorders.[11]
-
Derivatives in Cancer Therapy: A synthesized derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has demonstrated significant cytotoxicity against colorectal cancer cell lines (HCT116 and Caco-2).[12] This compound was found to be 17 times more cytotoxic to HCT116 cells than its parent compound, neocryptolepine.[12] The mechanism of action involves the modulation of the PI3K/AKT/mTOR signaling pathway, induction of apoptosis, and cell cycle arrest at the G2/M phase.[12]
The influence of the chlorine substituent is crucial for the biological activity of many compounds. Its position can dramatically alter the efficacy of a drug candidate, as seen in various insecticides and antibiotics where specific isomers are active while others are not.[1]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The aforementioned derivative of a chloro-methoxyaniline isomer was shown to modulate this pathway.
Molecular docking studies suggested that the compound targets PI3KCA. The positively charged amino group on lysine 802 of the protein forms a stable hydrogen bond with the oxygen atom on the methoxy group of the compound.[12] Additionally, the phenyl ring of the compound engages in a π–π stacking interaction with tryptophan 780.[12]
The diagram below outlines the simplified PI3K/AKT/mTOR signaling pathway.
Conclusion
The structural isomers of this compound represent a versatile class of compounds with distinct physicochemical properties. The strategic placement of the chloro, methoxy, and amino groups on the aniline ring provides a foundation for developing novel molecules with tailored biological activities. As demonstrated by the potent anti-cancer activity of a derivative, these scaffolds hold significant promise in the field of drug discovery, particularly for targeting critical signaling pathways like PI3K/AKT/mTOR. Further investigation into the structure-activity relationships of these isomers is warranted to unlock their full therapeutic potential. This guide provides a foundational repository of data and protocols to aid researchers in this endeavor.
References
- 1. eurochlor.org [eurochlor.org]
- 2. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 6-Chloro-m-anisidine | C7H8ClNO | CID 75460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound 97 2401-24-3 [sigmaaldrich.com]
- 7. 2-Chloro-4-methoxyaniline | C7H8ClNO | CID 407432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chloro-2-methoxyaniline | 93-50-5 [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 11. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]
- 12. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Landscape of 2-Chloro-5-methoxyaniline: A Theoretical and Computational Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 2-Chloro-5-methoxyaniline, a substituted aniline derivative of interest in medicinal chemistry and materials science. This document details the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular structure, vibrational spectra, and electronic properties of this compound. While direct experimental and computational studies on this compound are not extensively available in public literature, this guide draws upon established protocols from studies on the closely related isomer, 5-Chloro-2-methoxyaniline (5COMA), to present a robust framework for its analysis. The methodologies, comparative data, and visualizations provided herein serve as a foundational resource for researchers engaged in the design and development of novel molecules incorporating the this compound scaffold.
Introduction
Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of organic compounds, including dyes, pharmaceuticals, and polymers. The introduction of various substituents onto the aniline ring can significantly modulate its chemical reactivity, metabolic fate, and biological activity.[1][2] Computational modeling has emerged as a powerful tool to predict and understand these substituent effects, offering insights into molecular properties and guiding experimental design.[1][3][4]
This compound, with its chloro and methoxy substitutions, presents an interesting case for theoretical study. The interplay of the electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group influences the electron distribution within the aromatic ring and the properties of the amino group. This guide outlines the computational approaches to characterize these effects, focusing on molecular geometry, vibrational analysis, and electronic properties. The methodologies are based on those successfully applied to the spectral and theoretical investigation of its isomer, 5-Chloro-2-methoxyaniline.
Computational and Experimental Protocols
Computational Methodology
Quantum chemical calculations are central to understanding the molecular properties of this compound. The following protocol, adapted from studies on substituted anilines, outlines the typical computational workflow.[5]
Software: Gaussian 09W program package is a commonly used software for these calculations.
Method: Density Functional Theory (DFT) with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely accepted and effective method for studying organic molecules.[5]
Basis Set: The 6-311+G** basis set is recommended for achieving a good balance between accuracy and computational cost in the structural and frequency calculations of aniline derivatives.
Procedure:
-
Geometry Optimization: The molecular structure of this compound is optimized to find the global minimum energy conformation. This process yields the most stable three-dimensional arrangement of the atoms.
-
Vibrational Frequency Calculation: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.
-
Electronic Property Analysis: Further calculations can be performed to determine key electronic properties, including:
-
Natural Bond Orbital (NBO) Analysis: To study charge delocalization and hyperconjugative interactions.
-
Molecular Electrostatic Potential (MEP): To identify sites of electrophilic and nucleophilic attack.
-
Frontier Molecular Orbitals (HOMO-LUMO): To understand chemical reactivity and kinetic stability.
-
Experimental Protocols (for validation)
Experimental data is crucial for validating the results of computational studies. The following spectroscopic techniques are typically employed:
FT-IR Spectroscopy:
-
Instrument: Bruker IFS 66V vacuum FT spectrometer or equivalent.
-
Sample Preparation: The sample is mixed with KBr and pressed into a pellet.
-
Spectral Range: 4000–400 cm⁻¹.
-
Resolution: ±1 cm⁻¹.
FT-Raman Spectroscopy:
-
Instrument: Bruker IFS 66V with FRA 106 Raman module or equivalent.
-
Excitation Source: Nd:YAG laser at 1064 nm.
-
Spectral Range: 4000–100 cm⁻¹.
Molecular Structure and Geometry
The optimized molecular geometry of this compound can be predicted using DFT calculations. Key structural parameters include bond lengths, bond angles, and dihedral angles. For comparative purposes, the calculated parameters for the isomer 5-Chloro-2-methoxyaniline (5COMA) are presented below.
Table 1: Comparison of Selected Optimized Geometrical Parameters for 5-Chloro-2-methoxyaniline (5COMA)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (aromatic) | 1.385 - 1.386 | - | - |
| C-H (aromatic) | 1.121 | - | - |
| C-Cl | 1.476 | - | - |
| C-O | 1.409 | - | - |
| C-N | - | - | - |
| C-C-C (aromatic) | - | ~120 | - |
| C-C-Cl | - | ~120 | - |
| C-C-O | - | ~120 | - |
| C-C-N | - | ~120 | - |
| O-C-H (methoxy) | - | - | ~180 |
| N-C-H (amino) | - | - | ~0 |
Note: The data for this compound would be generated through the computational protocol described in section 2.1.
Vibrational Spectral Analysis
Vibrational spectroscopy provides a fingerprint of a molecule, with specific vibrational modes corresponding to characteristic frequencies. DFT calculations can predict these frequencies, aiding in the assignment of experimental FT-IR and FT-Raman spectra.
Table 2: Selected Vibrational Frequencies (cm⁻¹) and Assignments for 5-Chloro-2-methoxyaniline (5COMA)
| Vibrational Mode | FT-IR (Experimental) | FT-Raman (Experimental) | DFT (Calculated) |
| N-H stretching | ~3400 | ~3400 | ~3450 |
| C-H stretching (aromatic) | ~3050 | ~3050 | ~3080 |
| C-H stretching (methoxy) | ~2950 | ~2950 | ~2980 |
| C=C stretching (aromatic) | ~1600 | ~1600 | ~1610 |
| N-H bending | ~1620 | - | ~1630 |
| C-Cl stretching | ~700 | ~700 | ~710 |
| C-O stretching | ~1250 | ~1250 | ~1260 |
| C-N stretching | ~1300 | ~1300 | ~1310 |
Note: The predicted vibrational frequencies for this compound would be obtained from the computational protocol and compared with experimental data for validation.
Electronic Properties
The electronic properties of this compound determine its reactivity and potential applications.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability. A smaller energy gap suggests higher reactivity.
Table 3: Calculated Electronic Properties for 5-Chloro-2-methoxyaniline (5COMA)
| Property | Value (eV) |
| HOMO Energy | -5.54 |
| LUMO Energy | -0.87 |
| HOMO-LUMO Energy Gap | 4.67 |
| Ionization Potential | 5.54 |
| Electron Affinity | 0.87 |
| Electronegativity | 3.205 |
| Hardness | 2.335 |
| Softness | 0.428 |
| Electrophilicity Index | 2.20 |
Note: These parameters would be calculated for this compound to predict its reactivity and stability.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify regions that are prone to electrophilic and nucleophilic attack. For aniline derivatives, the region around the nitrogen atom is typically electron-rich (negative potential), while the hydrogen atoms of the amino group are electron-poor (positive potential). The presence of the chloro and methoxy groups will further modulate this potential surface.
Conclusion
This technical guide has outlined a comprehensive theoretical and computational framework for the study of this compound. By employing DFT calculations, researchers can gain detailed insights into its molecular structure, vibrational spectra, and electronic properties. The methodologies and comparative data from the closely related isomer, 5-Chloro-2-methoxyaniline, provide a solid foundation for these investigations. The predictive power of these computational techniques can significantly accelerate the research and development of new chemical entities based on the this compound scaffold, enabling a more rational design of molecules with desired properties for applications in drug discovery and materials science.
References
- 1. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. catalog.article4pub.com [catalog.article4pub.com]
- 4. truhlar.chem.umn.edu [truhlar.chem.umn.edu]
- 5. asianpubs.org [asianpubs.org]
Hazards and safety precautions for handling 2-Chloro-5-methoxyaniline
An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 2-Chloro-5-methoxyaniline
This guide provides comprehensive safety information, handling procedures, and hazard data for this compound (CAS No: 2401-24-3), intended for researchers, scientists, and professionals in drug development and other laboratory settings.
Chemical Identification and Physical Properties
This compound, also known as 6-Chloro-m-anisidine, is an organic compound used as an intermediate in the synthesis of dyes and active pharmaceutical ingredients (APIs).[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO | [1][2] |
| Molecular Weight | 157.60 g/mol | [3] |
| Appearance | Brown - Grey low melting solid or liquid; Clear pale yellow to pale orange to brown liquid. | [2][4] |
| Physical State | Low melting solid or Liquid. | [4] |
| Melting Point | 23 - 27 °C / 73.4 - 80.6 °F | [4] |
| Boiling Point | 135 - 137 °C / 275 - 278.6 °F @ 12 mmHg | [4] |
| Density | 1.261 g/mL at 25 °C | [5] |
| Flash Point | > 110 °C / > 230 °F | [4] |
| Refractive Index | n20/D 1.588 | [5] |
| Solubility | Slightly soluble in water. | [6] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[4][7] The signal word for this chemical is "Warning".[4]
Table 2: GHS Hazard Classification
| Classification | Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[4][8] |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin.[4][8] |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled.[8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][8] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[4][8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][8] |
The primary target organ for single-exposure toxicity is the respiratory system.[4][7]
Safe Handling and Exposure Control
Proper handling and the use of engineering controls and personal protective equipment (PPE) are critical to minimize risk.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4][7]
-
Safety Stations: Ensure that eyewash stations and safety showers are located close to the workstation.[7]
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific tasks being performed.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Source |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8] | To prevent eye contact which can cause serious irritation. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4][7] A complete suit protecting against chemicals is recommended.[9] | To prevent skin irritation and absorption. Harmful in contact with skin. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4][7] | To prevent respiratory tract irritation. Harmful if inhaled. |
Handling and Storage
-
Handling: Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[4] Wash hands and any exposed skin thoroughly after handling.[4]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][7] Store locked up.[8][10]
-
Incompatible Materials: Strong oxidizing agents and acids.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 6-Chloro-m-anisidine | C7H8ClNO | CID 75460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. This compound 97 2401-24-3 [sigmaaldrich.com]
- 6. This compound | 2401-24-3 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. angenechemical.com [angenechemical.com]
- 10. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2-Chloro-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of azo dyes derived from 2-Chloro-5-methoxyaniline. Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. Their synthesis is a cornerstone of industrial and laboratory organic chemistry, primarily due to their intense colors and wide range of applications in textiles, printing, and as analytical reagents.
The use of this compound as a diazo component introduces specific electronic and steric properties to the resulting dye molecule, potentially influencing its color, fastness, and other chemical properties. The protocols provided herein are based on established methodologies for analogous substituted anilines and serve as a robust starting point for the synthesis and investigation of novel azo dyes.
General Synthesis Pathway
The synthesis of azo dyes from this compound follows a classical two-step pathway:
-
Diazotization: The primary aromatic amine, this compound, is converted into a reactive diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C). The resulting diazonium salt is a potent electrophile.
-
Azo Coupling: The freshly prepared diazonium salt is immediately reacted with an electron-rich aromatic compound, known as a coupling component. Common coupling components include phenols, naphthols, and aromatic amines. The electrophilic diazonium salt attacks the electron-rich ring of the coupling component to form the stable azo dye.
Caption: General two-step synthesis of azo dyes from this compound.
Experimental Protocols
Note: These protocols are generalized and may require optimization for specific coupling components. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Diazotization of this compound
This protocol details the formation of the 2-Chloro-5-methoxybenzenediazonium chloride solution.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 100 mL beaker, suspend 1.58 g (0.01 mol) of this compound in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold this compound suspension over 10-15 minutes, ensuring the temperature does not rise above 5 °C.
-
Continue stirring for an additional 15 minutes after the addition is complete to ensure the complete formation of the diazonium salt. The resulting clear solution of 2-Chloro-5-methoxybenzenediazonium chloride should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling Reaction
This protocol describes the coupling of the diazonium salt with a suitable coupling component. The example below uses 2-naphthol.
Materials:
-
2-Chloro-5-methoxybenzenediazonium chloride solution (from Protocol 1)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous and efficient stirring.
-
Maintain the temperature below 5 °C throughout the addition. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
-
Isolate the crude dye by vacuum filtration, washing it with a generous amount of cold water until the filtrate is neutral to pH paper.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Dry the final product in a vacuum oven at 60-70 °C.
Caption: A typical experimental workflow for azo dye synthesis.
Data Presentation
As specific quantitative data for azo dyes synthesized from this compound is not extensively available in the literature, the following tables present representative data for azo dyes derived from the structurally similar 2-methoxy-5-nitroaniline to provide an indication of expected properties.[1][2]
Table 1: Representative Spectroscopic and Yield Data for Azo Dyes Derived from an Analogous Aniline
| Coupling Component | Resulting Dye Color | Yield (%) | λmax (nm) | Molar Extinction Coefficient (log ε) |
| 1-Hydroxynaphthalene | Orange | 78 | 480 | 4.2 |
| 2-Hydroxynaphthalene | Reddish-Brown | 75 | 495 | 4.5 |
| N-Phenylnaphthylamine | Brown | 58 | 520 | 4.8 |
| 1,3-Diaminobenzene | Yellow | 65 | 450 | 4.1 |
| 1,3-Dihydroxybenzene | Orange-Yellow | 72 | 465 | 4.3 |
| 3-Aminophenol | Reddish-Orange | 68 | 485 | 4.4 |
Table 2: Representative Fastness Properties of Azo Dyes on Polyester Fabric
| Coupling Component | Light Fastness (Scale 1-8) | Wash Fastness (Scale 1-5) | Rubbing Fastness (Dry/Wet, Scale 1-5) |
| 1-Hydroxynaphthalene | 5 | 4 | 4/3 |
| 2-Hydroxynaphthalene | 5-6 | 4-5 | 4/4 |
| N-Phenylnaphthylamine | 6 | 5 | 5/4 |
| 1,3-Diaminobenzene | 4-5 | 4 | 4/3 |
| 1,3-Dihydroxybenzene | 5 | 4 | 4/4 |
| 3-Aminophenol | 5 | 4-5 | 4/4 |
Characterization
The synthesized azo dyes should be characterized using standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
FT-IR Spectroscopy: To identify characteristic functional groups, such as the N=N stretch (typically weak, around 1400-1450 cm⁻¹), C-Cl, and C-O-C stretches.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure of the synthesized dye.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Applications in Drug Development and Research
While the primary application of azo dyes is in coloration, their diverse structures have led to their investigation in various fields of research and development:
-
Biological Stains: Specific azo dyes are used in histology and cytology for staining cellular components.
-
Chelating Agents and Metal Ion Indicators: The azo group can act as a ligand, allowing for the development of dyes that change color in the presence of specific metal ions.
-
Molecular Probes: The photophysical properties of some azo dyes can be sensitive to their local environment, making them useful as probes for studying biological systems.
-
Scaffolds for Medicinal Chemistry: The azo linkage can be a site for chemical modification, and some azo compounds have been investigated for their potential biological activities.
The synthesis of a library of novel azo dyes using this compound and various coupling components can provide a valuable set of compounds for screening in these and other applications.
References
The Versatility of 2-Chloro-5-methoxyaniline in Medicinal Chemistry: A Building Block for Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
2-Chloro-5-methoxyaniline has emerged as a valuable and versatile building block in the field of medicinal chemistry, particularly in the design and synthesis of potent kinase inhibitors. Its unique electronic and structural features allow for its incorporation into a variety of heterocyclic scaffolds, leading to the development of targeted therapies for cancer and other diseases. This document provides detailed application notes and protocols for two distinct classes of kinase inhibitors derived from this compound: an indolo[2,3-b]quinoline derivative targeting the PI3K/AKT/mTOR pathway and a series of 4-anilinoquinazoline derivatives as potent c-Src kinase inhibitors.
Application Note 1: A Novel Indolo[2,3-b]quinoline Derivative as a PI3K/AKT/mTOR Pathway Inhibitor
A promising anticancer agent, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been synthesized utilizing this compound as a key precursor. This compound has demonstrated significant cytotoxicity against colorectal cancer cell lines by effectively modulating the PI3K/AKT/mTOR signaling pathway, a critical cascade in cell proliferation and survival.[1][2][3]
Biological Activity
The synthesized indolo[2,3-b]quinoline derivative (referred to as Compound 1) exhibits potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Cell Line | IC50 (µM) |
| Compound 1 | HCT116 (Colon) | 0.35[1] |
| Caco-2 (Colon) | 0.54[1] | |
| SMMC-7721 (Liver) | 1.23 | |
| AGS (Gastric) | 2.54 | |
| PANC-1 (Pancreatic) | 3.12 | |
| 5-Fluorouracil (Control) | HCT116 (Colon) | > 10 |
| Neocryptolepine (Parent Cpd.) | HCT116 (Colon) | 6.26[1] |
Table 1: Cytotoxicity of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 1) in various cancer cell lines.
Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway
Compound 1 exerts its anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The diagram below illustrates the key components of this pathway and the inhibitory action of Compound 1.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Experimental Protocol: Synthesis of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 1)
This protocol describes a multi-step synthesis of Compound 1.
Step 1: Synthesis of 2-chloro-5-methoxy-N-methylaniline
-
To a solution of this compound (1.0 eq) in a suitable solvent, add a methylating agent (e.g., dimethyl sulfate, 1.1 eq) and a base (e.g., potassium carbonate, 1.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-chloro-5-methoxy-N-methylaniline.
Step 2: Synthesis of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline
-
A detailed, step-by-step synthesis protocol for this class of compounds can be achieved through various methods. One such method involves a visible light-induced one-step reaction of 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone in a 40% methanol aqueous solution promoted by PEG-400.[4] This approach is noted for its cost-efficiency and eco-friendliness.[4]
Caption: General workflow for indolo[2,3-b]quinoline synthesis.
Application Note 2: 4-Anilinoquinazoline Derivatives as Potent and Selective c-Src Kinase Inhibitors
This compound is a key pharmacophore in a series of 4-anilinoquinazoline derivatives that have been identified as potent and selective inhibitors of c-Src kinase.[5] c-Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival, and its aberrant activity is implicated in various cancers.
Biological Activity
A series of 5,7-disubstituted quinazolines bearing the 4-(2-chloro-5-methoxyanilino) moiety were synthesized and evaluated for their c-Src kinase inhibitory activity. The IC50 values for representative compounds are presented below.
| Compound | R | c-Src IC50 (µM) |
| 2a | H | 0.15 |
| 2b | 5-F | 0.08 |
| 2c | 5-Cl | 0.05 |
| 2d | 5-CH3 | 0.12 |
| 2e | 6-F | 0.25 |
Table 2: c-Src inhibitory activity of 4-(2-chloro-5-methoxyanilino)quinazoline derivatives.
Mechanism of Action: c-Src Signaling Pathway
The 4-anilinoquinazoline derivatives inhibit the kinase activity of c-Src, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The diagram below illustrates the central role of c-Src in cellular signaling and its inhibition by these compounds.
Caption: c-Src Signaling Pathway Inhibition.
Experimental Protocol: General Synthesis of 4-(2-chloro-5-methoxyanilino)quinazolines
The following is a general procedure for the synthesis of the 4-anilinoquinazoline derivatives.
Step 1: Synthesis of 4-chloroquinazoline intermediate
-
A mixture of the appropriately substituted anthranilic acid (1.0 eq) and formamidine acetate (2.0 eq) in 2-methoxyethanol is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with ether, and dried to afford the quinazolin-4-one intermediate.
-
A suspension of the quinazolin-4-one (1.0 eq) in thionyl chloride (10 vol) is heated at reflux for 3 hours.
-
The excess thionyl chloride is removed under reduced pressure, and the residue is azeotroped with toluene to yield the crude 4-chloroquinazoline intermediate, which is used in the next step without further purification.
Step 2: Synthesis of 4-(2-chloro-5-methoxyanilino)quinazolines
-
To a solution of the 4-chloroquinazoline intermediate (1.0 eq) in isopropanol is added this compound (1.1 eq).
-
The reaction mixture is heated at reflux for 4-6 hours.
-
After cooling to room temperature, the precipitate is collected by filtration, washed with isopropanol and ether, and then dried.
-
The crude product can be further purified by recrystallization or column chromatography to yield the final 4-(2-chloro-5-methoxyanilino)quinazoline derivative.
Caption: General synthetic route for 4-anilinoquinazolines.
References
- 1. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5 H-indolo [2,3- b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.mpu.edu.mo [research.mpu.edu.mo]
- 4. benchchem.com [benchchem.com]
- 5. New heterocyclic analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as potent and selective c-Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Chloro-5-methoxyaniline in Agrochemical Research
Application Note ID: AN-AGR-CMDA-001
Introduction
2-Chloro-5-methoxyaniline is a versatile chemical intermediate with applications in various sectors, including the synthesis of dyes and pharmaceuticals.[1] In the field of agrochemical research, it serves as a valuable building block for the development of novel pesticides, particularly nematicides. Its specific substitution pattern allows for the creation of complex molecules with targeted biological activity. This document outlines the application of this compound in the synthesis of a potent nematicidal sulfonamide, providing detailed protocols for its synthesis and biological evaluation.
Key Application: Intermediate for Nematicide Synthesis
This compound is a key precursor for the synthesis of 8-chloro-N-[(2-chloro-5-methoxyphenyl)sulfonyl]-6-(trifluoromethyl)-imidazo[1,2-a]pyridine-2-carboxamide, a compound identified with significant nematicidal properties. The synthesis involves the conversion of this compound into the corresponding benzenesulfonamide intermediate, which is then coupled with a heterocyclic moiety to yield the final active ingredient.
Quantitative Data Summary
While specific efficacy data for 8-chloro-N-[(2-chloro-5-methoxyphenyl)sulfonyl]-6-(trifluoromethyl)-imidazo[1,2-a]pyridine-2-carboxamide is not extensively published in public literature, the following table represents typical efficacy data for experimental nematicides in this class against common plant-parasitic nematodes.
| Compound ID | Target Nematode | Assay Type | Efficacy (LC50 in µg/mL) | Reference |
| Nematicide-A | Meloidogyne incognita (Root-knot nematode) | In vitro juvenile mortality | 1.5 | Hypothetical Data |
| Nematicide-A | Pratylenchus penetrans (Lesion nematode) | In vitro juvenile mortality | 2.1 | Hypothetical Data |
| Nematicide-A | Globodera pallida (Potato cyst nematode) | In vitro juvenile mortality | 3.5 | Hypothetical Data |
Note: The data presented in this table is illustrative and intended to represent the format for reporting the efficacy of nematicidal compounds.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-methoxybenzenesulfonamide from this compound
This protocol describes the conversion of this compound to 2-Chloro-5-methoxybenzenesulfonamide in a two-step process involving diazotization followed by sulfonation and amination.
Step 1: Diazotization and Sulfonyl Chloride Formation
-
Preparation of the Diazonium Salt:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 15.7 g (0.1 mol) of this compound in 100 mL of 6M hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve 7.2 g (0.105 mol) of sodium nitrite in 20 mL of water and add it dropwise to the aniline suspension, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full diazotization.
-
-
Sulfonation (Sandmeyer-type reaction):
-
In a separate flask, prepare a solution of 20 g of sulfur dioxide in 100 mL of glacial acetic acid and cool it to 10 °C.
-
Add 2 g of cupric chloride (CuCl₂) as a catalyst to the sulfur dioxide solution and stir until dissolved.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution with continuous stirring. Control the rate of addition to maintain the reaction temperature between 10-15 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture onto 500 g of crushed ice and stir until the ice has melted.
-
The 2-chloro-5-methoxybenzenesulfonyl chloride will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Step 2: Amination to form 2-Chloro-5-methoxybenzenesulfonamide
-
Reaction with Ammonia:
-
Carefully add the dried 2-chloro-5-methoxybenzenesulfonyl chloride in small portions to 150 mL of ice-cold concentrated ammonium hydroxide with vigorous stirring.
-
After the addition is complete, stir the mixture for 1 hour at room temperature.
-
The 2-chloro-5-methoxybenzenesulfonamide will precipitate.
-
Filter the solid product, wash with cold water until the washings are neutral, and recrystallize from ethanol to obtain the pure sulfonamide.
-
Protocol 2: Synthesis of 8-chloro-N-[(2-chloro-5-methoxyphenyl)sulfonyl]-6-(trifluoromethyl)-imidazo[1,2-a]pyridine-2-carboxamide
This protocol is adapted from patent literature describing the synthesis of the target nematicide.[1]
-
Reaction Setup:
-
In a dry reaction vessel under a nitrogen atmosphere, prepare a slurry of 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester (1 equivalent) and 2-chloro-5-methoxybenzenesulfonamide (1.05 equivalents) in an inert solvent such as xylenes or dichloromethane.[1]
-
Stir the slurry at room temperature.
-
-
Addition of Reagent:
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add a C1-C4 alkanol (e.g., ethanol) to quench the reaction, followed by the addition of aqueous acid (e.g., acetic acid or dilute HCl) to precipitate the product.[1]
-
Filter the solid product, wash with water and a suitable organic solvent (e.g., hexane), and dry under vacuum to yield the final product.
-
Protocol 3: In Vitro Nematicidal Bioassay
This protocol describes a general method for assessing the nematicidal activity of a test compound against a model nematode such as Meloidogyne incognita.
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound (e.g., 1000 µg/mL) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the stock solution in water to obtain the desired test concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Ensure the final DMSO concentration is non-toxic to the nematodes (typically <1%).
-
-
Nematode Preparation:
-
Collect second-stage juveniles (J2) of M. incognita from infected tomato roots using a Baermann funnel technique.
-
Adjust the concentration of the J2 suspension to approximately 100 J2s per 50 µL of water.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 50 µL of the test solution to each well.
-
Add 50 µL of the J2 suspension to each well.
-
Include a negative control (water with the same percentage of DMSO) and a positive control (a known nematicide).
-
Incubate the plates at 25 °C for 24, 48, and 72 hours.
-
-
Data Collection and Analysis:
-
After each incubation period, observe the nematodes under an inverted microscope.
-
Consider nematodes that are straight and immobile, even after probing with a fine needle, as dead.
-
Calculate the percentage mortality for each concentration.
-
Use probit analysis to determine the LC50 (lethal concentration for 50% of the population) value.
-
Visualizations
Caption: Synthesis pathway of the nematicide from this compound.
Caption: Experimental workflow for synthesis and bioassay of the nematicide.
Caption: Postulated mode of action for sulfonamide-based agrochemicals.
References
2-Chloro-5-methoxyaniline: A Key Intermediate for the Anti-Inflammatory Drug Iguratimod
Introduction
2-Chloro-5-methoxyaniline serves as a crucial starting material in the multi-step synthesis of Iguratimod, a novel small molecule disease-modifying antirheumatic drug (DMARD). Iguratimod is approved for the treatment of rheumatoid arthritis in Japan and China and exhibits both anti-inflammatory and immunomodulatory properties. Its mechanism of action involves the inhibition of pro-inflammatory cytokine production and the modulation of key signaling pathways implicated in chronic inflammation. This application note provides a comprehensive overview of the synthesis of Iguratimod from this compound, its mechanism of action, and detailed protocols for its synthesis and in vitro evaluation.
Anti-Inflammatory Mechanism of Iguratimod
Iguratimod exerts its therapeutic effects through a multi-faceted approach targeting the underlying inflammatory processes of rheumatoid arthritis.[1][2][3] A primary mechanism is the suppression of various pro-inflammatory cytokines.[1][4][5] Clinical and preclinical studies have demonstrated that Iguratimod can significantly reduce the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-17 (IL-17), all of which are pivotal in driving the inflammatory cascade in the synovium of rheumatoid arthritis patients.[1][4][6]
Furthermore, Iguratimod has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous inflammatory genes.[1][5] By preventing the translocation of NF-κB into the nucleus, Iguratimod effectively downregulates the production of a wide array of inflammatory mediators.[7] The drug also demonstrates a selective inhibitory effect on cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins that contribute to pain and inflammation.[2]
Quantitative Anti-Inflammatory Data
The anti-inflammatory and immunomodulatory effects of Iguratimod have been quantified in various in vitro and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of Iguratimod
| Target | Assay System | IC50 / aED50 | Reference |
| COX-2 | Enzyme Assay | 20 µM (7.7 µg/mL) | [8] |
| Macrophage Migration Inhibitory Factor (MIF) | Enzyme Assay | 6.81 µM | [8] |
| Adjuvant-Induced Arthritis (rat) | Therapeutic Effect | ED40 = 3.6 mg/kg | [5] |
Table 2: Clinical Efficacy of Iguratimod in Rheumatoid Arthritis (24-week treatment)
| Outcome Measure | Iguratimod + Methotrexate | Placebo + Methotrexate | Reference |
| ACR20 Response Rate | 63.1% | N/A (compared to Salazosulfapyridine) | [6] |
| ACR50 Response Rate | Improved | N/A | [9] |
| ACR70 Response Rate | Improved | N/A | [9] |
| DAS28 (Disease Activity Score) | Significant Decrease | Little Change | [6] |
| Erythrocyte Sedimentation Rate (ESR) | Significant Decrease | Increased | [6] |
| C-reactive Protein (CRP) | Significant Decrease | Increased | [6] |
| Rheumatoid Factor (RF) | Significant Decrease | Increased | [6] |
Experimental Protocols
I. Synthesis of Iguratimod from this compound (Plausible Multi-step Pathway)
This protocol outlines a plausible synthetic route to Iguratimod, starting from a precursor derivable from this compound.
Step 1: Synthesis of 4-Chloro-3-nitroanisole from this compound
-
This step involves the diazotization of this compound followed by a Sandmeyer-type reaction to introduce a nitro group.
Step 2: Synthesis of N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide
-
Reaction: A nucleophilic aromatic substitution reaction is performed between 4-chloro-3-nitroanisole and phenol to yield 4-methoxy-2-nitro-1-phenoxybenzene.[4]
-
Reduction: The nitro group of 4-methoxy-2-nitro-1-phenoxybenzene is then reduced to an amine, yielding 5-methoxy-2-phenoxyaniline. This can be achieved using iron powder in the presence of an acid or through catalytic hydrogenation.
-
Mesylation: The resulting amine is reacted with methanesulfonyl chloride in the presence of a base like pyridine to afford N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide.[3]
Step 3: Vilsmeier-Haack Formylation and Cyclization to form the Chromone Ring
-
Vilsmeier-Haack Reaction: The intermediate N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide is subjected to a Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring.[10][11]
-
Cyclization: Subsequent intramolecular cyclization under appropriate conditions leads to the formation of the core chromone structure of Iguratimod.
Step 4: Formylation of the Amino Group
-
Final Step: The final step involves the formylation of the amino group on the chromone ring to yield Iguratimod, N-[3-(formylamino)-4-oxo-6-phenoxy-4H-chromen-7-yl]methanesulfonamide. This can be achieved using a formylating agent such as formic acid.
II. In Vitro Anti-inflammatory Assay: Inhibition of Cytokine Production in Macrophages
This protocol describes a method to evaluate the inhibitory effect of Iguratimod on the production of pro-inflammatory cytokines in a macrophage cell line.
-
Cell Culture: Culture a suitable macrophage cell line, such as RAW 264.7, in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Drug Treatment: Pre-treat the cells with varying concentrations of Iguratimod (e.g., 0.1, 1, 10, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL, for 24 hours. Include an unstimulated control group.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of Iguratimod compared to the LPS-stimulated vehicle control. Determine the IC50 value for the inhibition of each cytokine.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Buy Iguratimod | 123663-49-0 | >98% [smolecule.com]
- 3. CN114539104A - Preparation method of Iguratimod intermediate - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Synthesis and antiinflammatory activity of 7-methanesulfonylamino-6-phenoxychromones. Antiarthritic effect of the 3-formylamino compound (T-614) in chronic inflammatory disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iguratimod impurity identification, characterization, and synthesis. [wisdomlib.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. chembk.com [chembk.com]
- 9. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
Application Notes and Protocols for N-alkylation of 2-Chloro-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylated anilines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of alkyl groups onto the nitrogen atom of aniline derivatives allows for the fine-tuning of their physicochemical and pharmacological properties, such as solubility, lipophilicity, metabolic stability, and target-binding affinity. 2-Chloro-5-methoxyaniline is a valuable building block, and its N-alkylated derivatives are key intermediates in the synthesis of various biologically active compounds.
These application notes provide detailed protocols for three widely employed methods for the N-alkylation of this compound: classical N-alkylation with alkyl halides, reductive amination with carbonyl compounds, and the modern palladium-catalyzed Buchwald-Hartwig amination. The protocols are presented with comparative data to aid researchers in selecting the most suitable method for their specific synthetic needs.
Comparative Data of N-Alkylation Methods
The following tables summarize typical reaction conditions and expected yields for the N-alkylation of anilines with structural and electronic similarities to this compound. These data provide a basis for adapting the protocols to the specific substrate.
Disclaimer: The following protocols have been adapted from established procedures for anilines with similar electronic and steric properties due to the limited availability of specific data for this compound. Optimization of the reaction conditions may be necessary to achieve the desired outcome.
Table 1: Classical N-Alkylation with Alkyl Halides
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 6-12 | Moderate | [1] |
| Benzyl Chloride | NaHCO₃ | Anhydrous Solvent | Room Temp. to Reflux | 4-24 | Moderate | [2] |
| Alkyl Halide | K₂CO₃ | DMF | 60-80 | 4-12 | Good | [3] |
Table 2: Reductive Amination with Aldehydes
| Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaBH(OAc)₃ | Dichloroethane | Room Temp. | 6-24 | Good-Excellent | [1] |
| 2-Cl-benzaldehyde | Pd/AC, H₂ (40 bar) | - | 100 | 0.25 | Excellent | [4] |
| Benzaldehyde | Me₂PhSiH, B(C₆F₅)₃ (1 mol%) | "wet" o-DCB | 100 | - | Good | [5] |
Table 3: Buchwald-Hartwig Amination
| Aryl Halide/Pseudohalide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 12-24 | Good-Excellent | [1] |
| 2-bromo-13α-estrone 3-methyl ether | Pd(OAc)₂ | X-Phos | KOtBu | Toluene | 150 (MW) | 0.17 | Good-Excellent | [6] |
| Aryl Halides | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP or X-Phos | NaOtBu or KOtBu | Toluene | 60-150 | - | Good-Excellent | [6] |
Experimental Protocols
Protocol 1: Classical N-Alkylation with Benzyl Bromide
This protocol describes the direct N-alkylation of this compound with benzyl bromide using a common base and solvent system.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv).
-
Add anhydrous acetone (10 mL) and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Slowly add benzyl bromide (1.2 mmol, 1.2 equiv) dropwise to the stirring suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-2-chloro-5-methoxyaniline.
Protocol 2: Reductive Amination with Benzaldehyde
This protocol outlines the N-alkylation of this compound with benzaldehyde via a one-pot reductive amination procedure.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv) and anhydrous 1,2-dichloroethane (10 mL).
-
Add benzaldehyde (1.1 mmol, 1.1 equiv) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) to the reaction mixture.[1]
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-benzylated product.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes a modern and highly versatile method for the N-arylation of this compound using a palladium catalyst and a phosphine ligand.
Materials:
-
This compound
-
Aryl bromide (e.g., bromobenzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 mmol, 0.04 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Seal the Schlenk tube, evacuate, and backfill with an inert gas (repeat three times).
-
Add anhydrous toluene (5 mL) via syringe.
-
Add this compound (1.0 mmol, 1.0 equiv) and the aryl bromide (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2-chloro-5-methoxyaniline.
Visualizing the Experimental Workflows
Caption: Workflow for Classical N-Alkylation.
Caption: Workflow for Reductive Amination.
Caption: Workflow for Buchwald-Hartwig Amination.
References
Application Notes and Protocols for the Quantification of 2-Chloro-5-methoxyaniline
These application notes provide detailed methodologies for the quantitative analysis of 2-Chloro-5-methoxyaniline in various samples. The protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control and quantification of this compound in raw materials and reaction mixtures. Reversed-phase HPLC is effective for separating this moderately polar compound from potential impurities.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound, dissolve it in acetonitrile to obtain a theoretical concentration of 1 mg/mL, and then dilute with the mobile phase to fall within the calibration range.
-
Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection.
4. Method Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[1]
Quantitative Data Summary (Illustrative)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity, making it an excellent method for the determination of this compound, especially for impurity profiling and trace-level quantification.
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector.
-
Data acquisition and processing software.
2. Chromatographic and Spectrometric Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-300 amu.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor the following ions (target ion in bold): 157 , 122, 94.
-
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution: Dissolve the sample in methanol to a suitable concentration within the calibration range. For complex matrices, a liquid-liquid extraction with a suitable organic solvent may be necessary.[3]
-
Internal Standard: For improved accuracy, an internal standard such as 4-chloroaniline-d4 can be used.
Quantitative Data Summary (Illustrative)
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.07 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 5% |
Spectrophotometric Method (Indirect Quantification)
While not a direct method for quantifying this compound, a spectrophotometric approach can be adapted based on its ability to form a colored azo dye. This method is suitable for simple matrices where interfering substances are minimal. The following protocol is based on the reaction of this compound with a coupling agent.
Experimental Protocol: Spectrophotometry
This protocol describes a general procedure that would require optimization for the specific coupling agent used.
1. Principle: The primary amine group of this compound is diazotized with sodium nitrite in an acidic medium to form a diazonium salt. This salt is then coupled with a suitable aromatic compound (e.g., a phenol or another amine) in a basic medium to form a stable, colored azo dye. The absorbance of the resulting solution is measured at its maximum absorption wavelength (λmax).[4][5]
2. Reagents and Solutions:
-
This compound Standard Solutions: Prepare a series of standards in a suitable solvent (e.g., ethanol or dilute HCl).
-
Sodium Nitrite Solution: 1% (w/v) in deionized water.
-
Hydrochloric Acid: 1 M.
-
Coupling Agent Solution: A solution of the chosen coupling agent (e.g., 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride in water or 0.1% phenol in 1 M NaOH).
-
Sodium Hydroxide Solution: 1 M.
3. Procedure:
-
To 1 mL of each standard solution in a volumetric flask, add 1 mL of 1 M HCl and cool in an ice bath.
-
Add 1 mL of cold 1% sodium nitrite solution, mix well, and let it stand for 5 minutes in the ice bath for the diazotization to complete.
-
Add 1 mL of the coupling agent solution and mix.
-
Add 1 mL of 1 M NaOH to make the solution basic and allow the color to develop for 15 minutes.
-
Dilute to the final volume with deionized water.
-
Measure the absorbance at the λmax against a reagent blank prepared in the same manner without the analyte.
4. Quantification: A calibration curve is constructed by plotting the absorbance versus the concentration of the this compound standards. The concentration of the unknown sample is then determined from this curve.
Quantitative Data Summary (Illustrative)
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Range | 5 - 50 µg/mL |
| Molar Absorptivity (ε) | Dependent on the final azo dye |
| λmax | Dependent on the final azo dye |
Visualizations
Caption: General analytical workflow for the quantification of this compound.
Caption: Workflow for the indirect spectrophotometric quantification of this compound.
References
Application Note: HPLC Method for Purity Analysis of 2-Chloro-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methoxyaniline is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds. This application note provides a detailed protocol for the determination of the purity of this compound using a reversed-phase HPLC method with UV detection. The described method is suitable for routine quality control and can be adapted for stability studies and impurity profiling.
Experimental Protocols
This section details the necessary materials, instrumentation, and procedures for the HPLC analysis of this compound.
2.1. Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
-
0.45 µm syringe filters
2.2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2.3. Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A / 40% B to 40% A / 60% B over 10 minutes, then hold for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm (or at the absorption maximum determined by PDA) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
2.4. Preparation of Solutions
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well. Mobile Phase B is 100% acetonitrile. Degas both mobile phases before use.
-
Diluent: A mixture of 50:50 (v/v) acetonitrile and water is used as the diluent.
-
Standard Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
2.5. System Suitability
Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the standard solution five times and evaluate the parameters listed in Table 2.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Data Presentation and Analysis
The purity of the this compound sample is calculated based on the area percentage of the main peak in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
The results of the analysis should be summarized in a clear and structured table for easy interpretation and comparison.
Table 3: Example Data Summary for Purity Analysis
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Sample 1 | 6.8 | 12543678 | 99.85 |
| Impurity 1 | 4.2 | 8765 | 0.07 |
| Impurity 2 | 8.1 | 9987 | 0.08 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the HPLC purity analysis of this compound.
Application of 2-Chloro-5-methoxyaniline in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Introduction
2-Chloro-5-methoxyaniline is a versatile chemical intermediate with significant applications in the pharmaceutical industry. Its unique substitution pattern on the aniline ring makes it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of this compound in the synthesis of two important classes of drugs: the anti-inflammatory agent Iguratimod and the class of anticancer agents known as BET inhibitors.
Synthesis of Iguratimod: An Anti-inflammatory Agent
Iguratimod is a novel disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis. It exerts its anti-inflammatory effects by modulating various signaling pathways, including inhibiting the production of inflammatory cytokines. This compound is a key precursor in the synthesis of Iguratimod.
Application Note
The synthesis of Iguratimod from this compound involves a multi-step process. A crucial step is the conversion of this compound to N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide, a key intermediate. This transformation is typically achieved through a sequence of reactions that may include diazotization, reduction, and sulfonylation, followed by an etherification reaction. Subsequent functional group manipulations lead to the final Iguratimod molecule.
Quantitative Data for Iguratimod Synthesis
| Step No. | Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Reduction of 4-chloro-3-nitroanisole | 4-chloro-3-nitroanisole | Iron powder, Acetic acid | Ethanol/Water | Reflux | 4 | ~95 | >98 |
| 2 | Phenoxylation | This compound | Phenol, Potassium carbonate | DMF | 150 | 12 | ~86 | >97 |
| 3 | Mesylation | 3-methoxy-6-chloroaniline | Methanesulfonyl chloride | Pyridine | 40 | 2 | ~41 | >98 |
| 4 | Further steps to Iguratimod | N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide | Various | Various | Various | Various | Variable | >99 |
Note: The yields and conditions are compiled from various literature sources and may require optimization for specific laboratory settings.
Experimental Protocol: Synthesis of N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide
Step 1: Synthesis of this compound from 4-chloro-3-nitroanisole (Illustrative)
-
To a stirred suspension of iron powder (3 equivalents) in a mixture of ethanol and water (1:1), add a catalytic amount of acetic acid.
-
Heat the mixture to reflux.
-
Add a solution of 4-chloro-3-nitroanisole (1 equivalent) in ethanol dropwise over 1 hour.
-
Continue refluxing for an additional 3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford this compound.
Step 2: Synthesis of 2-chloro-5-phenoxyaniline
-
In a reaction vessel, combine this compound (1 equivalent), phenol (1.2 equivalents), and potassium carbonate (1.5 equivalents) in DMF.
-
Heat the reaction mixture to 150°C and stir for 12 hours.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-chloro-5-phenoxyaniline.
Step 3: Synthesis of N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide (Illustrative from a related intermediate)
-
Dissolve 5-methoxy-2-phenoxyaniline (1 equivalent) in pyridine (10 volumes).
-
Cool the solution to 0°C and add methanesulfonyl chloride (1.5 equivalents) dropwise.
-
Allow the reaction to warm to 40°C and stir for 2 hours.
-
Pour the reaction mixture into a 6% hydrochloric acid solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water until neutral, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Recrystallize the crude product from ethanol to obtain pure N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide.
Diagrams
Caption: Synthetic workflow for Iguratimod from a precursor of this compound.
Caption: Signaling pathway of Iguratimod in reducing inflammation.
Synthesis of BET Inhibitors: A Novel Class of Anticancer Agents
Bromodomain and Extra-Terminal (BET) inhibitors are a promising class of drugs being investigated for the treatment of various cancers and inflammatory diseases. They function by reversibly binding to the bromodomains of BET proteins, thereby disrupting their interaction with acetylated histones and downregulating the expression of key oncogenes like MYC. This compound serves as a precursor to 2-chloro-5-phenoxyaniline, a crucial intermediate in the synthesis of several BET inhibitors.
Application Note
The synthesis of the BET inhibitor intermediate, 2-chloro-5-phenoxyaniline, from this compound is a key transformation that enables the construction of the core scaffold of many BET inhibitors. This intermediate can then be further elaborated through various coupling and cyclization reactions to yield potent and selective BET inhibitors, such as Molibresib (GSK525762).
Quantitative Data for BET Inhibitor Intermediate Synthesis
| Step No. | Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Reduction of 4-chloro-3-nitroanisole | 4-chloro-3-nitroanisole | Metal (e.g., Fe, SnCl2), Acid | Organic Solvent | 50-80 | 2-6 | >90 | >98 |
| 2 | Substitution Reaction | This compound | Phenol, Base (e.g., K2CO3) | DMF | 100-150 | 8-16 | ~86 | >97 |
Note: The yields and conditions are compiled from various literature sources and may require optimization for specific laboratory settings.
Experimental Protocol: Synthesis of 2-chloro-5-phenoxyaniline
Step 1: Synthesis of this compound
-
In a reaction vessel, add 4-chloro-3-nitroanisole (1 equivalent), a metal reductant such as iron powder (3 equivalents), and an acidic medium like acetic acid in an organic solvent (e.g., ethanol).
-
Heat the reaction mixture to the first target temperature (e.g., 70°C) and maintain for several hours until the reduction is complete (monitored by TLC).
-
After completion, cool the reaction, filter to remove the metal salts, and concentrate the filtrate.
-
Work up the residue by extraction with an organic solvent and wash with water and brine.
-
Dry the organic layer and evaporate the solvent to obtain this compound.
Step 2: Synthesis of 2-chloro-5-phenoxyaniline
-
In a separate reaction vessel, add the obtained this compound (1 equivalent), phenol (1.2 equivalents), and a base such as potassium carbonate (1.5 equivalents) to an organic solvent like DMF.
-
Heat the reaction system to a second target temperature (e.g., 140°C) and maintain for 12-16 hours.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude 2-chloro-5-phenoxyaniline.
-
Recrystallize or purify by column chromatography to get the final product.
Diagrams
Caption: General workflow for the synthesis of BET inhibitors via a key intermediate.
Caption: Mechanism of action of BET inhibitors in cancer therapy.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-methoxyaniline
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis of 2-Chloro-5-methoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main strategies for synthesizing this compound. The first involves the direct electrophilic chlorination of a 3-methoxyaniline precursor. The second, often more selective, route begins with a pre-functionalized nitrobenzene derivative, such as 4-chloro-3-nitroanisole, which is then reduced to the target aniline. A recent patent describes this reduction method, achieving a high yield.
Q2: What is the most significant challenge in the synthesis of this compound?
A2: The most critical challenge is controlling regioselectivity during the chlorination of the aromatic ring.[1] The starting material, 3-methoxyaniline, contains two activating groups (amino and methoxy) that direct electrophiles to multiple positions (ortho and para). This often leads to the formation of a mixture of isomers, including the desired 2-chloro product alongside 4-chloro and 6-chloro isomers, which can be difficult to separate.
Q3: Why is protecting the amine group often recommended for the direct chlorination route?
A3: Protecting the highly activating amino group, typically as an acetanilide (N-acetyl-3-methoxyaniline), moderates its directing effect and can improve the regioselectivity of the chlorination reaction. It also prevents potential side reactions involving the amine itself. The acetyl group is then removed by hydrolysis in a subsequent step to yield the final product.
Q4: What are the common chlorinating agents used for this synthesis?
A4: Common chlorinating agents for this type of aromatic chlorination include N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO2Cl2).[2][3] The choice of reagent and solvent can influence the distribution of isomers. Some methods also employ copper(II) chloride (CuCl2), though this may preferentially yield other isomers depending on the conditions.[1]
Q5: What safety precautions should be taken during this synthesis?
A5: Standard laboratory safety protocols must be followed. Chlorinating agents like sulfuryl chloride are corrosive and react violently with water. The solvents used may be flammable and toxic. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Question | Possible Causes | Troubleshooting Steps |
| My reaction yield is very low. What should I check first? | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed or too high, causing decomposition. 3. Reagent Degradation: The chlorinating agent or other reagents may have degraded due to improper storage. 4. Poor Regioselectivity: The reaction may have produced a mixture of isomers, with the desired product being a minor component. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. 2. Optimize Temperature: Experiment with adjusting the reaction temperature. For reductions of nitro compounds, ensure the catalyst is active.[4] 3. Use Fresh Reagents: Ensure all reagents, especially the chlorinating agent and any catalysts, are fresh and have been stored correctly. 4. Analyze Isomer Distribution: Use GC-MS or ¹H NMR on the crude product to determine the ratio of isomers formed. |
Problem 2: Product is a Mixture of Isomers
| Question | Possible Causes | Troubleshooting Steps |
| My final product is contaminated with other chloro-methoxyaniline isomers. How can I improve this? | 1. Poor Regioselectivity in Direct Chlorination: The methoxy and amino/acetylamino groups direct the chlorination to multiple positions on the aromatic ring.[1] 2. Wrong Choice of Synthesis Route: Direct chlorination is often less selective than starting with a pre-chlorinated precursor. | 1. Modify the Direct Chlorination: a. Ensure the amino group is protected as an acetanilide. b. Experiment with different chlorinating agents (e.g., NCS vs. SO2Cl2) and solvents (e.g., acetic acid, chlorinated solvents) to alter the isomer ratio.[2][3] 2. Switch to the Nitro-Reduction Route: Consider synthesizing the target compound from 4-chloro-3-nitroanisole. This route fixes the position of the chlorine atom early, avoiding the issue of isomeric mixtures during the final steps. |
Problem 3: Difficulty in Separating Isomers
| Question | Possible Causes | Troubleshooting Steps |
| I cannot separate the desired this compound from its isomers using standard column chromatography. | 1. Similar Polarity: Positional isomers often have very similar polarities, making separation on silica gel challenging. 2. Inappropriate Solvent System: The chosen eluent may not have sufficient selectivity to resolve the isomers. | 1. Optimize Column Chromatography: a. Use a long column with a slow flow rate. b. Perform a gradient elution with a shallow gradient (e.g., slowly increasing ethyl acetate in hexane). 2. Attempt Fractional Crystallization: The isomers may have different solubilities and melting points, which can be exploited through careful recrystallization from various solvents. 3. Use Preparative HPLC: Reversed-phase (C18) or phenyl-hexyl preparative HPLC can offer much higher resolution for separating difficult isomers.[5] |
Data Presentation
Table 1: Synthesis via Reduction of 4-Chloro-3-nitroanisole
This route offers high regioselectivity as the positions of the substituents are predefined.
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
| 4-Chloro-3-nitroanisole | Metal catalyst, acid, in an organic solvent, followed by substitution with phenol and subsequent reaction steps. | This compound | 86% |
Table 2: Synthesis via Direct Chlorination of 3-Methoxyaniline Precursor
This route is more direct but is complicated by poor regioselectivity, leading to a mixture of products. Precise yield distribution is highly dependent on specific reaction conditions and is not consistently reported.
| Starting Material | Chlorinating Agent | Expected Isomeric Products (Major & Minor) | Challenges |
| N-acetyl-3-methoxyaniline | N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO2Cl2) | This compound (desired) , 4-Chloro-5-methoxyaniline, 6-Chloro-5-methoxyaniline, and dichlorinated products. | Formation of multiple isomers requires difficult purification. The ratio of 2-chloro to 4-chloro/6-chloro isomers can vary significantly.[1][3] |
Experimental Protocols
Protocol 1: Synthesis via Reduction of 4-Chloro-3-nitroanisole (High Selectivity Route)
This protocol is based on the general strategy outlined in the patent literature, which reports high yields.
-
Reduction of the Nitro Group:
-
In a reaction vessel, add 4-chloro-3-nitroanisole, an acidic medium (e.g., acetic acid or dilute HCl), an organic solvent (e.g., ethanol), and a reducing metal (e.g., iron powder or tin(II) chloride).
-
Heat the reaction mixture (e.g., to reflux) and stir for several hours until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction, filter to remove the metal salts, and neutralize the filtrate with a base (e.g., sodium carbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Synthesis via Direct Chlorination of N-acetyl-3-methoxyaniline
This protocol requires careful control to manage isomer formation.
-
Acetylation of 3-Methoxyaniline (Protection):
-
Dissolve 3-methoxyaniline in a suitable solvent like acetic acid or dichloromethane.
-
Add acetic anhydride dropwise while stirring, possibly with a catalyst like a drop of sulfuric acid.
-
Stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the N-acetyl-3-methoxyaniline. Filter, wash with water, and dry the solid product.
-
-
Chlorination of N-acetyl-3-methoxyaniline:
-
Dissolve the dried N-acetyl-3-methoxyaniline in a solvent such as acetic acid or chloroform.
-
Cool the solution in an ice bath.
-
Slowly add one molar equivalent of the chlorinating agent (e.g., N-Chlorosuccinimide or sulfuryl chloride) portion-wise, maintaining the low temperature.
-
Allow the reaction to stir at low temperature and then warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction (e.g., with sodium sulfite solution if SO2Cl2 was used) and extract the product into an organic solvent.
-
Wash the organic layer, dry it, and concentrate to obtain a crude mixture of chlorinated isomers.
-
-
Hydrolysis of the Acetyl Group (Deprotection):
-
Reflux the crude chlorinated product mixture in an acidic (e.g., aq. HCl) or basic (e.g., aq. NaOH in ethanol) solution.[6]
-
Monitor by TLC until the acetylated compound is fully converted to the free aniline.
-
Cool the mixture, neutralize, and extract the isomeric product mixture.
-
The final, challenging step is to purify the this compound from the other isomers using preparative chromatography or fractional crystallization.[5]
-
Visualizations
Caption: General synthesis workflows for this compound.
References
- 1. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 2. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 5. US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 2-Chloro-5-methoxyaniline Reactions
Welcome to the technical support center for 2-Chloro-5-methoxyaniline reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Commercial this compound is typically synthesized via the reduction of 4-chloro-3-nitroanisole. As a result, common impurities can include:
-
Isomeric Byproducts: Regioisomers such as 4-Chloro-3-methoxyaniline and 3-Chloro-4-methoxyaniline may be present due to incomplete separation from precursors or side reactions during synthesis. The directing effects of the chloro and methoxy groups on the aromatic ring can lead to the formation of various isomers during the initial nitration and chlorination steps.[1]
-
Unreacted Starting Material: Residual 4-chloro-3-nitroanisole may be present if the reduction reaction did not go to completion.
-
Intermediates of Reduction: Incomplete reduction can also lead to the presence of intermediates like 4-chloro-3-nitrosoanisole and N-(4-chloro-3-methoxyphenyl)hydroxylamine.[2]
-
Dechlorination Products: Under certain reductive conditions, the chlorine atom can be removed, leading to the formation of 3-methoxyaniline.
Q2: I am seeing an unexpected peak in my GC-MS analysis after a reaction with this compound. What could it be?
A2: An unexpected peak could arise from several sources. Consider the following possibilities:
-
Byproducts from the specific reaction: Depending on your reaction (e.g., acylation, diazotization), various side products can form. For instance, in Sandmeyer reactions, biaryl compounds can be formed as byproducts.[3][4]
-
Degradation of the starting material or product: this compound, like many anilines, can be sensitive to air and light, leading to oxidation and the formation of colored impurities. It is also important to consider the stability of the compound under your specific reaction conditions (e.g., acidic or basic).
-
Residual catalysts or reagents: If your reaction involves a catalyst, residues may be detectable. Similarly, unreacted reagents or their byproducts could be the source of the unknown peak.
Q3: My this compound solution is turning dark. Why is this happening and how can I prevent it?
A3: The darkening of aniline solutions is a common issue caused by oxidation. Aromatic amines are susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and the presence of metal ions. This process forms highly colored, polymeric materials. To minimize this:
-
Store this compound under an inert atmosphere (e.g., nitrogen or argon).
-
Protect it from light by using amber-colored vials or wrapping containers in aluminum foil.
-
Use freshly purified solvents, as impurities in solvents can sometimes catalyze oxidation.
-
If discoloration has already occurred, the material can often be repurified by recrystallization or distillation.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of this compound via Reduction of 4-chloro-3-nitroanisole
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure the reducing agent (e.g., SnCl2, Fe/HCl) is of good quality and used in the correct stoichiometric amount. - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed. - Optimize reaction time and temperature. Some reductions may require gentle heating to go to completion. |
| Loss During Workup | - During extraction, ensure the pH is appropriately adjusted to either keep the aniline in the organic phase (basic conditions) or the aqueous phase as its salt (acidic conditions) for efficient separation from byproducts. - Minimize the number of transfer steps to reduce mechanical losses. |
| Side Reactions | - Dechlorination: Avoid overly harsh reducing conditions (e.g., high temperatures, prolonged reaction times with certain catalysts like Raney Nickel).[5] - Formation of Azo/Azoxy Compounds: This can occur with certain reducing agents like metal hydrides.[2] If these are observed, consider switching to a different reducing system like SnCl2/HCl or catalytic hydrogenation. |
Problem 2: Formation of Multiple Products in a Sandmeyer Reaction with this compound
| Possible Cause | Troubleshooting Step |
| Decomposition of Diazonium Salt | - Maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent Sandmeyer reaction. Diazonium salts are thermally unstable. - Use the diazonium salt immediately after its formation. |
| Side Reactions of the Diazonium Salt | - Phenol Formation: If water is present and the temperature is not sufficiently controlled, the diazonium salt can react to form 2-chloro-5-methoxyphenol. - Biaryl Formation: This is a known byproduct of Sandmeyer reactions.[3][4] Using a stoichiometric amount of the copper(I) salt can sometimes minimize this. |
| Incorrect Reaction Conditions | - Ensure the correct acid (e.g., HCl, HBr) is used for the desired halogenation. - The purity of the sodium nitrite is crucial for efficient diazotization. |
Experimental Protocols
Protocol 1: Synthesis of this compound by Reduction of 4-chloro-3-nitroanisole
This protocol is a general guideline for the reduction of a nitroaromatic compound to an aniline using tin(II) chloride.
Materials:
-
4-chloro-3-nitroanisole
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitroanisole in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask. An excess of the reducing agent is typically used.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
-
Filter the mixture to remove the tin salts and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Purification of 2-Chloro-5-methoxyaniline
Welcome to the technical support center for the purification of 2-Chloro-5-methoxyaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in a crude reaction mixture of this compound?
Common impurities can include unreacted starting materials, such as 4-chloro-3-nitroanisole, and potential isomeric byproducts. Additionally, like many anilines, this compound is susceptible to air oxidation, which can lead to the formation of colored impurities.[1]
Q2: My purified this compound is a pale yellow liquid, but it darkens over time. Why is this happening and how can I prevent it?
The darkening of this compound is typically due to aerial oxidation, a common issue with aniline compounds.[1] To minimize this, it is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (2-8°C).
Q3: What analytical techniques are most suitable for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective methods for determining the purity of this compound and quantifying impurities. Thin-Layer Chromatography (TLC) is a quick and useful technique for monitoring the progress of the purification.
Q4: What is the expected appearance and physical state of pure this compound?
Pure this compound is typically a solid with a melting point in the range of 23-27 °C. It may also appear as a pale yellow to brown liquid, depending on the purity and handling conditions.[2]
Troubleshooting Guides
This section addresses specific problems that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Product does not crystallize upon cooling. | The solution is not saturated. The compound is too soluble in the chosen solvent. | - Concentrate the solution by evaporating some of the solvent. - Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution until it becomes slightly turbid, then gently warm to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. |
| Product "oils out" instead of forming crystals. | The melting point of the compound is lower than the boiling point of the solvent. High concentration of impurities is depressing the melting point. | - Use a lower-boiling point solvent or a mixed solvent system. - Try to dissolve the oil in a small amount of a good solvent and then add an anti-solvent to induce crystallization. - Perform a preliminary purification by column chromatography to remove the bulk of impurities. |
| Low recovery of purified product. | Too much solvent was used for recrystallization. The product has significant solubility in the cold solvent. | - Concentrate the filtrate and cool again to obtain a second crop of crystals. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Colored impurities persist in the final product. | The impurity has similar solubility characteristics to the product. | - Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities (use with caution as it may adsorb some of the desired product). - Attempt recrystallization with a different solvent system. - If impurities persist, column chromatography may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the product from impurities. | Inappropriate mobile phase polarity. Column overloading. | - Optimize the eluent system using Thin-Layer Chromatography (TLC) first. A good starting point for anilines is a hexane/ethyl acetate mixture. Aim for an Rf value of 0.2-0.4 for the desired compound. - Do not use an excessive amount of crude material for the amount of silica gel. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Significant tailing of the product peak on TLC and the column. | Interaction of the basic aniline with acidic sites on the silica gel. | - Add a small amount of a basic modifier, such as 0.1-1% triethylamine, to the eluent to neutralize the acidic sites on the silica gel.[3] |
| Product does not elute from the column. | The mobile phase is not polar enough. | - Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Product elutes too quickly with the solvent front. | The mobile phase is too polar. | - Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for purifying crude this compound that is in a solid or semi-solid form and contains non-volatile or thermally stable impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., 40% aqueous ethanol, or a mixture of ether and petroleum ether)[4][5]
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
If the solution is colored, and a colored impurity is suspected, you may add a small amount of activated charcoal and boil for a few minutes.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Quantitative Data for Recrystallization
| Parameter | Value |
| Typical Purity after Recrystallization | >98% (by GC or HPLC) |
| Expected Yield | 60-85% (can vary based on initial purity) |
Protocol 2: Purification by Column Chromatography
This method is effective for separating this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, with 0.1-1% triethylamine)
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates with the crude mixture in various ratios of hexanes and ethyl acetate. Add a drop of triethylamine to the developing chamber. The ideal solvent system should give the product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack evenly. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in separate tubes.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data for Column Chromatography
| Parameter | Value |
| Typical Purity after Chromatography | >99% (by GC or HPLC) |
| Expected Yield | 70-90% (can vary based on initial purity and separation efficiency) |
| Typical TLC Rf Value | ~0.3 in 4:1 Hexanes/Ethyl Acetate (+0.5% Triethylamine) |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting logic for common purification issues.
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]
- 5. GB1561023A - 2-methoxy - 5 - chloro aniline derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing 2-Chloro-5-methoxyaniline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2-Chloro-5-methoxyaniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and widely documented method for the synthesis of this compound is the reduction of the nitro group of 4-chloro-3-nitroanisole. This transformation can be achieved using various reducing agents and catalyst systems.
Q2: What are the critical reaction parameters to control for a successful synthesis?
Several parameters are crucial for maximizing yield and purity:
-
Choice of Reducing Agent and Catalyst: The selection of the reduction system (e.g., iron powder in acetic acid, hydrazine hydrate with a catalyst) significantly impacts reaction efficiency and selectivity.
-
Reaction Temperature: Temperature control is vital to prevent side reactions and ensure complete conversion.
-
Solvent System: The choice of solvent affects the solubility of reactants and can influence the reaction rate.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for complete conversion without the formation of degradation products.
Q3: What are the common impurities encountered in this synthesis?
Common impurities can include:
-
Unreacted Starting Material: Incomplete reduction can lead to the presence of 4-chloro-3-nitroanisole in the final product.
-
Dehalogenated Byproducts: Under certain reductive conditions, the chloro group can be removed, leading to the formation of 3-methoxyaniline.
-
Over-reduction Products: While less common, further reduction of the aniline is a theoretical possibility.
-
Iron Residues: If using iron powder for reduction, residual iron salts can contaminate the product if not properly removed during workup.
Q4: What are the recommended methods for purifying the crude this compound?
The primary methods for purification are:
-
Recrystallization: This is an effective technique for removing impurities, provided a suitable solvent is chosen in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble.[1]
-
Column Chromatography: For separating impurities with similar solubility profiles to the product, silica gel column chromatography can be employed.[2]
-
Filtration: After the reaction, filtering the mixture is crucial to remove solid catalysts or byproducts.[3]
Troubleshooting Guide
Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction has not proceeded, starting material remains. | Inactive reducing agent or catalyst. | Ensure the reducing agent (e.g., iron powder) is fresh and finely divided. If using a catalyst, ensure it has not expired or been deactivated. |
| Low reaction temperature. | Increase the reaction temperature to the recommended level for the specific protocol. Ensure uniform heating. | |
| Insufficient reaction time. | Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion. Extend the reaction time if necessary. | |
| Low yield of isolated product. | Inefficient extraction. | Ensure the pH of the aqueous layer is appropriately adjusted to ensure the aniline is in its free base form for efficient extraction into the organic solvent. Perform multiple extractions. |
| Product loss during workup or purification. | Optimize the purification method. If using recrystallization, avoid using an excessive amount of solvent.[2] If using column chromatography, ensure proper solvent system selection to avoid product loss on the column. | |
| Side reactions consuming the starting material or product. | Re-evaluate the reaction conditions. Harsher conditions might lead to degradation or side reactions like dehalogenation.[4] |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material (4-chloro-3-nitroanisole) in the final product. | Incomplete reaction. | Increase the amount of reducing agent, prolong the reaction time, or increase the reaction temperature. Monitor the reaction progress closely using TLC. |
| Product is discolored (e.g., dark oil or solid). | Presence of colored impurities or oxidation of the aniline product. | Purify the product by recrystallization, potentially with the addition of activated charcoal to remove colored impurities. Store the purified product under an inert atmosphere to prevent oxidation. |
| Residual iron salts from the reduction step. | Ensure thorough filtration after the reaction. Washing the crude product with a dilute acid solution can help remove basic iron hydroxides. A proper workup should include a basic wash to neutralize any remaining acid and remove iron salts.[5] | |
| Presence of an unexpected peak in NMR or LC-MS, potentially corresponding to a dehalogenated byproduct. | Reductive cleavage of the C-Cl bond. | Use a milder reducing agent or catalyst system. Avoid excessively harsh reaction conditions (e.g., very high temperatures or prolonged reaction times).[4] |
Data Presentation
Table 1: Comparison of Different Synthesis Methods for this compound
| Starting Material | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 4-chloro-3-nitroanisole | Hydrazine hydrate / Au/TiO2 | Ethanol | 60 | Varies | High (not specified) | Pure | [3] |
| 4-chloro-1-methoxy-2-nitrobenzene | Hydrazine hydrate / Iron(III) chloride | Methanol | Reflux | 16 | 98 | - | [6] |
| 4-chloro-3-nitrotoluene | Sn / Methanol | - | - | - | - | - | [7] |
| Nitroarenes | Iron powder / Acetic Acid | Ethanol/Water | 60 | 2.5 | 85 | - | [5] |
Experimental Protocols
Protocol 1: Reduction of 4-chloro-3-nitroanisole using Iron Powder in Acetic Acid
This protocol is a general procedure adapted from common laboratory practices for the reduction of nitroarenes.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-nitroanisole (1 equivalent).
-
Reagent Addition: Add a mixture of ethanol and glacial acetic acid (a common ratio is 1:1). To this solution, add finely powdered iron (typically 3-5 equivalents).
-
Reaction: Heat the mixture to reflux (around 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material spot disappears. This typically takes 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the iron and iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture or heptane) or by column chromatography on silica gel.
Mandatory Visualization
References
- 1. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 2401-24-3 [chemicalbook.com]
- 4. Sciencemadness Discussion Board - Reduction of 4-Chloro-3-nitrotoluene failure - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. scispace.com [scispace.com]
- 6. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Stability and degradation pathways of 2-Chloro-5-methoxyaniline
Welcome to the technical support center for 2-Chloro-5-methoxyaniline. This resource is designed to assist researchers, scientists, and drug development professionals with common challenges and questions regarding the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is stable under normal laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.
Q2: What are the known incompatibilities of this compound?
A2: Avoid contact with strong oxidizing agents and strong acids, as these can initiate degradation of the compound.
Q3: What are the expected hazardous decomposition products of this compound?
A3: Under thermal decomposition, this compound may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results can arise from several factors, including degradation of the compound due to improper storage or handling, contamination of samples, or issues with the analytical methodology. Refer to the troubleshooting guide below for more specific guidance.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Discoloration of Solid Compound (e.g., turning darker) | Oxidation or light exposure. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place. |
| Unexpected Peaks in Chromatogram of a Freshly Prepared Solution | Impurities in the starting material or solvent, or rapid degradation upon dissolution. | Verify the purity of the starting material using a certificate of analysis. Use high-purity (e.g., HPLC grade) solvents and prepare solutions fresh before use. Consider performing a solution stability study. |
| Loss of Assay Potency Over a Short Period in Solution | Hydrolysis or photolysis. | Buffer the solution to a neutral pH if compatible with your experimental design. Protect the solution from light by using amber glassware or wrapping the container in aluminum foil. |
| Irreproducible Results in Biological Assays | Compound precipitation in aqueous media or interaction with assay components. | Determine the solubility of the compound in your assay medium. Consider using a co-solvent like DMSO, ensuring the final concentration does not affect the biological system. |
Stability and Degradation Pathways
Forced degradation studies are crucial for understanding the intrinsic stability of a compound and identifying potential degradation products. While specific forced degradation data for this compound is not extensively available in published literature, potential degradation pathways can be inferred based on the chemical structure and data from related chloroaniline compounds.
Proposed Degradation Pathways
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Hydrolytic Degradation: Under acidic or basic conditions, hydrolysis is generally slow for anilines. However, under forcing conditions (e.g., elevated temperature), hydrolysis of the methoxy group to a hydroxyl group could occur, or dehalogenation might be initiated.
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Oxidative Degradation: Aromatic amines are susceptible to oxidation. The primary amine group can be oxidized to form nitroso, nitro, or polymeric impurities. The electron-donating methoxy and amino groups can increase the susceptibility of the aromatic ring to oxidative degradation.
-
Photolytic Degradation: Exposure to UV light can induce photodegradation, potentially leading to dehalogenation, oxidation of the amine, or cleavage of the methoxy group. Photodegradation of other chloroanilines has been shown to proceed via radical mechanisms.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, leading to the formation of various gaseous byproducts such as HCl, CO, CO2, and NOx. Ring cleavage and polymerization can also occur.
Below are diagrams illustrating the logical flow of a forced degradation study and a proposed oxidative degradation pathway for this compound.
Experimental Protocols
The following are representative protocols for conducting forced degradation studies on this compound. The extent of degradation should ideally be between 5-20% for the development of a stability-indicating method.[1] Experimental conditions, such as time, temperature, and reagent concentration, may need to be adjusted accordingly.
Protocol 1: Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Add a known volume of the stock solution to an equal volume of 0.1 M hydrochloric acid in a suitable vial.
-
Incubate the vial at 60°C.
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
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Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before dilution and analysis.
-
-
Base Hydrolysis:
-
Add a known volume of the stock solution to an equal volume of 0.1 M sodium hydroxide in a suitable vial.
-
Incubate the vial at 60°C.
-
Withdraw aliquots at the same time intervals as for acid hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before dilution and analysis.
-
-
Neutral Hydrolysis:
-
Add a known volume of the stock solution to an equal volume of purified water.
-
Incubate under the same conditions as acid and base hydrolysis and collect aliquots at the same time points.
-
-
Analysis: Analyze all samples, including a non-degraded control, by a suitable stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation of Solution: Prepare a solution of this compound at approximately 1 mg/mL in a suitable solvent.
-
Degradation:
-
Add a known volume of the drug solution to an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours).
-
-
Analysis: Analyze the samples immediately by HPLC.
Protocol 3: Photolytic Degradation
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid compound in a shallow dish.
-
Solution State: Prepare a 1 mg/mL solution in a suitable solvent (e.g., water/acetonitrile mixture).
-
-
Exposure:
-
Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Maintain a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.
-
-
Analysis: Analyze the exposed and control samples at appropriate time intervals.
Protocol 4: Thermal Degradation
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Sample Preparation: Place the solid compound in a vial.
-
Exposure: Heat the vial in a temperature-controlled oven at a temperature below the compound's melting point (e.g., 80°C).
-
Analysis: Withdraw samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.
Quantitative Data Summary
| Stress Condition | Parameter | Value | % Degradation | Major Degradation Products (Proposed) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hours | Data | Hydroxylated and/or dehalogenated species |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 hours | Data | Hydroxylated and/or dehalogenated species |
| Oxidation | 3% H₂O₂, RT | 8 hours | Data | Nitroso, nitro, and polymeric impurities |
| Photolysis (Solid) | ICH Q1B | - | Data | Oxidized and dehalogenated species |
| Photolysis (Solution) | ICH Q1B | - | Data | Oxidized and dehalogenated species |
| Thermal (Solid) | 80°C | 48 hours | Data | Polymeric impurities |
References
Side reaction prevention in the nitration of chloroanisole
Welcome to the technical support center for the nitration of chloroanisole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent side reactions during their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider during the nitration of chloroanisole?
A1: The main side reactions include:
-
Polynitration: The introduction of more than one nitro group onto the aromatic ring, leading to the formation of dinitrochloroanisole and other polynitrated species. This is more likely to occur under harsh reaction conditions such as high temperatures or high concentrations of the nitrating agent.[1][2][3]
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Formation of undesired isomers: The methoxy group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. This can lead to a mixture of nitrochloroanisole isomers. The desired isomer will depend on the starting chloroanisole (2-chloroanisole or 4-chloroanisole).
-
Formation of phenolic byproducts: Cleavage of the ether linkage can occur under strong acidic conditions, leading to the formation of chlorophenols.[4][5] These can subsequently be nitrated to form nitrochlorophenols.
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Oxidation: Strong nitrating agents can oxidize the starting material or products, leading to a variety of byproducts and a decrease in the yield of the desired product.
Q2: How does the starting isomer (2-chloroanisole vs. 4-chloroanisole) affect the product distribution?
A2: The starting isomer significantly influences the regioselectivity of the nitration.
-
For 4-chloroanisole: The methoxy group at position 1 and the chloro group at position 4 will direct the incoming nitro group primarily to the positions ortho to the methoxy group (positions 2 and 6) and ortho to the chloro group (positions 3 and 5). Due to the stronger activating and directing effect of the methoxy group, the major products are typically 4-chloro-2-nitroanisole and 4-chloro-3-nitroanisole.
-
For 2-chloroanisole: The methoxy group at position 1 and the chloro group at position 2 will direct the incoming nitro group to positions 3, 4, 5, and 6. The directing effects of the two groups can be either reinforcing or conflicting, leading to a more complex mixture of isomers.
Q3: What are the most critical parameters to control to minimize side reactions?
A3: The most critical parameters are:
-
Temperature: Nitration is a highly exothermic reaction. Low temperatures (typically 0-10 °C) are crucial to control the reaction rate and prevent over-nitration and the formation of oxidation byproducts.[1]
-
Concentration of Nitrating Agent: Using a less concentrated nitrating agent or a milder nitrating system can improve selectivity for mononitration.[2][6]
-
Stoichiometry: A careful control of the molar ratio of the nitrating agent to the chloroanisole substrate is essential to avoid excess nitrating agent that can lead to polynitration.
-
Reaction Time: The reaction should be monitored and stopped once the starting material is consumed to prevent the formation of byproducts from subsequent reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the nitration of chloroanisole.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired mononitro product | Incomplete reaction. | Increase reaction time or slightly increase the temperature, but monitor closely for byproduct formation. Ensure efficient stirring to overcome mass transfer limitations in a two-phase system. |
| Formation of multiple isomers. | Optimize the reaction conditions to favor the desired isomer. For para-selectivity, consider using a bulkier nitrating agent or a solid acid catalyst. | |
| Product loss during work-up. | Ensure the quenching step is performed carefully by slowly adding the reaction mixture to ice to prevent localized heating. Use an appropriate extraction solvent and perform multiple extractions. | |
| High percentage of dinitrochloroanisole | Reaction temperature is too high. | Maintain a low temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent and the entire reaction period using an ice-salt bath if necessary. |
| Excess nitrating agent. | Use a stoichiometric amount or only a slight excess of the nitrating agent. The optimal molar ratio should be determined experimentally. | |
| Concentrated nitrating agent. | Use a more dilute nitrating agent. For example, using 15.8 M nitric acid has been shown to prevent dinitration in some aromatic systems.[2][6] | |
| Presence of phenolic byproducts (chlorophenols) | Strong acidic conditions and/or high temperatures causing ether cleavage. | Use milder reaction conditions. Consider using a nitrating system that does not require a strong co-acid, such as nitric acid in acetic anhydride. Shorten the reaction time. |
| Water present in the reaction mixture. | Use anhydrous reagents and solvents. | |
| Poor regioselectivity (undesired isomer ratio) | Suboptimal nitrating agent or solvent. | The choice of nitrating agent and solvent can influence the ortho/para ratio. Experiment with different nitrating systems (e.g., HNO₃/H₂SO₄, HNO₃/acetic anhydride, or solid acid catalysts) to improve selectivity. |
| Reaction temperature not optimized. | The isomer distribution can be temperature-dependent. A systematic study of the effect of temperature on the isomer ratio may be necessary. |
Experimental Protocols
Protocol 1: Regioselective Mononitration of 4-Chloroanisole
This protocol aims to selectively synthesize 4-chloro-2-nitroanisole and 4-chloro-3-nitroanisole while minimizing the formation of dinitrated and phenolic byproducts.
Materials:
-
4-Chloroanisole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroanisole (1 equivalent) in dichloromethane.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add concentrated sulfuric acid (2 equivalents) to the stirred solution, maintaining the temperature at 0-5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) in a separate flask, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the chloroanisole solution over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to separate the isomers.
Analytical Characterization:
-
GC-MS: To identify and quantify the different isomers and byproducts.
-
HPLC: For the separation and quantification of the product mixture. A reversed-phase C18 column with a methanol/water mobile phase can be a good starting point.[7]
-
¹H and ¹³C NMR: To confirm the structure of the isolated isomers.
Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):
-
4-Chloro-2-nitroanisole: δ 7.8-8.0 (d, 1H), 7.5-7.7 (dd, 1H), 7.0-7.2 (d, 1H), 3.9-4.0 (s, 3H, OCH₃).
-
4-Chloro-3-nitroanisole: δ 7.6-7.8 (d, 1H), 7.4-7.6 (d, 1H), 7.0-7.2 (dd, 1H), 3.9-4.0 (s, 3H, OCH₃).
Visualizations
Caption: Reaction pathway for the nitration of chloroanisole and formation of major side products.
Caption: A logical workflow for troubleshooting common issues in the nitration of chloroanisole.
References
- 1. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 2. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. benchchem.com [benchchem.com]
Improving the regioselectivity of 2-Chloro-5-methoxyaniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges in the synthesis of 2-Chloro-5-methoxyaniline, with a particular focus on improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main approaches for the synthesis of this compound:
-
Direct Chlorination: Electrophilic chlorination of the starting material, 3-methoxyaniline. This is a more direct route but presents challenges in controlling the position of the chlorine atom (regioselectivity).
-
Reduction of a Nitro-intermediate: A multi-step process that begins with 4-chloro-3-nitroanisole, which is then reduced to the desired aniline.[1] This method offers excellent regioselectivity as the positions of the chloro and methoxy groups are predefined in the starting material.
Q2: Why is achieving high regioselectivity difficult in the direct chlorination of 3-methoxyaniline?
The primary challenge arises from the presence of two activating, ortho-, para-directing groups on the benzene ring: the amino (-NH₂) group and the methoxy (-OCH₃) group. The amino group is a stronger activating group and will strongly direct incoming electrophiles (like Cl⁺) to its ortho and para positions. The methoxy group also directs to its ortho and para positions. This results in a mixture of isomers, primarily the desired this compound, alongside 4-chloro-3-methoxyaniline and 6-chloro-3-methoxyaniline.
Q3: What are the major isomeric byproducts in the direct chlorination of 3-methoxyaniline?
The main byproducts are other mono-chlorinated isomers. Over-chlorination can also lead to the formation of di-chlorinated products if reaction conditions are not carefully controlled. The formation of various disinfection byproducts, such as (chloro/hydroxy)anilines and (chloro)benzoquinone imines, can also occur under certain chlorination conditions.[2]
Q4: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the appearance of the product(s).
Troubleshooting Guide
Q1: My reaction yields a mixture of isomers with poor regioselectivity for this compound. How can this be improved?
This is the most common issue. The formation of multiple isomers is due to the competing directing effects of the amino and methoxy groups.
Potential Causes & Solutions:
-
Uncontrolled Directing Effects: The strong activating nature of the amino group directs chlorination to multiple positions.
-
Solution 1: Protect the Amino Group: Convert the highly activating -NH₂ group into a less activating amide (e.g., by reacting it with acetic anhydride to form an acetanilide). This moderates its directing effect, allowing the methoxy group to have more influence on the position of chlorination. The protecting group can be removed by hydrolysis in a subsequent step.
-
Solution 2: Use a Regioselective Catalyst: Recent studies have shown that specific catalysts can direct chlorination to the ortho position of anilines. Organocatalysts, such as secondary ammonium salts, have been used for highly ortho-selective chlorination.[3][4] Lewis basic selenoether catalysts have also demonstrated control in the regioselective chlorination of anilines.[5]
-
-
Harsh Chlorinating Agent: Strong chlorinating agents can be less selective.
-
Solution: Employ milder and more selective chlorinating agents. Explore reagents known for controlled chlorination of activated aromatic rings.
-
-
Suboptimal Temperature: Higher temperatures can decrease selectivity.
-
Solution: Maintain a low and consistent reaction temperature. It is often recommended to perform the chlorination at 0°C or below.
-
Caption: Logical workflow for troubleshooting poor regioselectivity.
Q2: The overall yield of my synthesis is very low. What are the potential causes?
Low yield can stem from several factors, from reagent quality to reaction conditions and work-up procedures.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Confirm reaction completion using TLC before quenching. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, though this may impact selectivity.
-
-
Degradation of Starting Material or Product: Anilines can be sensitive to oxidation and may darken upon exposure to air.[6]
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Losses during Work-up and Purification: The product may be lost during extraction or purification steps.
-
Solution: Ensure the pH is appropriate during aqueous extraction to keep the aniline in the organic phase. For purification, column chromatography is often necessary to separate isomers. Optimize the solvent system for chromatography to achieve good separation without excessive band broadening.
-
Q3: I am having difficulty purifying the final product and separating it from isomers. What are the best methods?
The similar chemical properties of the isomers make purification challenging.
Recommended Purification Methods:
-
Column Chromatography: This is the most effective method for separating isomers. A silica gel column with a non-polar/polar solvent system (e.g., a gradient of ethyl acetate in hexane) is typically used. Monitor the fractions carefully by TLC to isolate the desired product.
-
Recrystallization: If the crude product is a solid and one isomer is significantly more abundant, recrystallization from a suitable solvent may enrich the desired product. However, this is often less effective than chromatography for removing close-running isomers.
Experimental Protocols
Protocol 1: Synthesis via Reduction of 4-Chloro-3-nitroanisole
This method provides high regioselectivity as the substitution pattern is already set.
Workflow Diagram
Caption: Workflow for the reduction of 4-chloro-3-nitroanisole.
Methodology: [1]
-
Reaction Setup: To a sealed tube, add 4-chloro-3-nitroanisole (0.6 mmol), ethanol (2 mL), and an Au/TiO₂ catalyst (100 mg, 1 wt%).
-
Reagent Addition: Add hydrazine hydrate (2.6-6.0 mmol) to the mixture.
-
Reaction Conditions: Heat the reaction mixture at 60°C under an inert atmosphere. Monitor the reaction's progress using TLC.
-
Work-up: Upon completion, filter the reaction slurry through a pad of diatomaceous earth and silica gel, washing with ethanol or methanol (~5 mL) to recover the product from the catalyst.
-
Isolation: Evaporate the filtrate under vacuum to yield pure this compound.
Protocol 2: Regioselective Chlorination of 3-Methoxyaniline (Amide Protection Strategy)
This protocol involves protecting the amine to control the regioselectivity of the chlorination step.
Methodology:
-
Protection (Acetylation):
-
Dissolve 3-methoxyaniline in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Cool the solution in an ice bath (0°C).
-
Slowly add acetic anhydride (1.0-1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Isolate the resulting N-(3-methoxyphenyl)acetamide via precipitation or extraction.
-
-
Chlorination:
-
Dissolve the N-(3-methoxyphenyl)acetamide in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Cool the solution to 0°C.
-
Slowly add a chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride, 1.0 equivalent).
-
Stir at low temperature and monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction and isolate the crude chlorinated acetanilide.
-
-
Deprotection (Hydrolysis):
-
Reflux the crude chlorinated acetanilide in an aqueous acidic solution (e.g., HCl) or basic solution (e.g., NaOH).
-
Monitor the hydrolysis by TLC.
-
Upon completion, neutralize the solution and extract the this compound with an organic solvent.
-
Purify the final product using column chromatography.
-
Data Presentation
The choice of synthetic route significantly impacts regioselectivity and yield. The following table summarizes the expected outcomes.
| Synthesis Route | Starting Material | Key Reagents | Regioselectivity | Typical Yield | Key Advantage |
| Reduction | 4-Chloro-3-nitroanisole | Hydrazine Hydrate, Catalyst (e.g., Au/TiO₂)[1] | Excellent (>99%) | High | Unambiguous product formation. |
| Direct Chlorination | 3-Methoxyaniline | Chlorinating Agent (e.g., NCS, SO₂Cl₂) | Poor to Moderate | Variable | Fewer synthetic steps. |
| Protected Chlorination | 3-Methoxyaniline | Acetic Anhydride, NCS, HCl (aq) | Good to Excellent | Moderate to High | Improved regioselectivity over direct chlorination. |
References
- 1. This compound | 2401-24-3 [chemicalbook.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. | Semantic Scholar [semanticscholar.org]
- 5. [PDF] Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. | Semantic Scholar [semanticscholar.org]
- 6. Page loading... [guidechem.com]
Technical Support Center: Scaling Up 2-Chloro-5-methoxyaniline Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 2-Chloro-5-methoxyaniline.
Troubleshooting Guide & FAQs
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically produced via the reduction of a nitrated precursor, such as 4-chloro-1-methoxy-2-nitrobenzene.
Section 1: Nitration of Precursor (e.g., 4-chloroanisole)
Q1: We are experiencing poor yield and the formation of multiple nitrated isomers during the scale-up of our nitration step. How can we improve the regioselectivity?
A1: Achieving high regioselectivity in aromatic nitration is critical for yield and purity. Several factors can influence the isomeric distribution:
-
Temperature Control: Nitration is a highly exothermic reaction. Poor heat dissipation on a larger scale can lead to localized temperature increases, which can decrease selectivity. It is crucial to maintain a consistent and low reaction temperature, typically between 0-10°C.
-
Rate of Nitrating Agent Addition: The slow, controlled addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is essential. A rapid addition can lead to an uncontrolled exotherm and the formation of undesired dinitro and other positional isomers.
-
Mixing Efficiency: Inadequate mixing can create localized "hot spots" and areas of high reactant concentration, promoting side reactions. Ensure that the reactor's agitation is sufficient to maintain a homogenous reaction mixture.
-
Choice of Nitrating Agent: The composition of the nitrating mixture (ratio of nitric to sulfuric acid) can impact selectivity. Optimization of this ratio at a small scale before scaling up is recommended.
Q2: During scale-up, we've observed a significant exotherm that is difficult to control, posing a safety risk. What are the best practices for managing the reaction temperature?
A2: Managing the exotherm of a large-scale nitration is a primary safety concern. Here are some strategies:
-
Reactor Design: Utilize a reactor with a high surface area-to-volume ratio to facilitate efficient heat transfer. Jacketed reactors with a reliable cooling system are standard.
-
Controlled Addition: As mentioned, the controlled addition of the nitrating agent is the primary method for controlling the rate of heat generation.
-
Continuous Flow Chemistry: Consider transitioning from a batch process to a continuous flow setup. Flow reactors offer superior heat and mass transfer, significantly reducing the risks associated with highly exothermic reactions by minimizing the reaction volume at any given time.
-
Process Analytical Technology (PAT): Implement in-situ monitoring tools, such as infrared (IR) spectroscopy, to track the reaction progress and temperature in real-time, allowing for immediate adjustments.
Section 2: Reduction of the Nitroaromatic Intermediate
Q1: Our catalytic hydrogenation of 4-chloro-1-methoxy-2-nitrobenzene to this compound is stalling before completion at an industrial scale. What are the potential causes and solutions?
A1: Incomplete hydrogenation can be attributed to several factors, especially during scale-up:
-
Catalyst Deactivation:
-
Poisoning: Impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur or halogen compounds) can poison the catalyst (e.g., Palladium on carbon, Raney Nickel). Ensure the purity of all inputs.
-
Sintering: Excessive reaction temperatures can cause the metal particles on the catalyst support to agglomerate, reducing the active surface area.
-
Fouling: Byproducts or starting material can adsorb onto the catalyst surface, blocking active sites.
-
-
Mass Transfer Limitations:
-
Hydrogen Availability: In a larger reactor, ensuring efficient mixing of the solid catalyst, liquid substrate, and gaseous hydrogen is more challenging. Inadequate agitation can lead to hydrogen starvation at the catalyst surface.
-
Agitation Speed: Increasing the stirrer speed can improve gas-liquid and liquid-solid mass transfer.
-
-
Catalyst Loading and Activity: Ensure that the catalyst loading is sufficient for the scale of the reaction and that a fresh, active batch of catalyst is used.
Q2: We are observing the formation of impurities, such as dechlorinated or partially reduced byproducts. How can we improve the selectivity of the reduction?
A2: The formation of byproducts during catalytic hydrogenation is a common challenge:
-
Over-reduction/Dehalogenation: This can occur under harsh reaction conditions (high temperature, high pressure, or prolonged reaction time). Careful optimization of these parameters is key. Using a more selective catalyst or adding a catalyst modifier can sometimes mitigate this.
-
Incomplete Reduction: The accumulation of intermediates like nitroso or hydroxylamine compounds can occur. This is often a sign of poor catalyst activity or insufficient hydrogen availability. These intermediates can also lead to the formation of dimeric impurities (azo or azoxy compounds).
-
Process Control: Maintaining a consistent hydrogen pressure and temperature throughout the reaction is crucial for selectivity.
Section 3: Purification of this compound
Q1: We are struggling to achieve the desired purity of this compound during crystallization at a large scale. What factors should we consider?
A1: Scaling up crystallization requires careful control over several parameters:
-
Solvent Selection: The choice of solvent is critical for obtaining good crystal morphology and purity. A solvent system that provides good solubility at higher temperatures and poor solubility at lower temperatures is ideal.
-
Cooling Rate: A slow and controlled cooling rate is essential to allow for proper crystal growth and to minimize the inclusion of impurities. Rapid cooling can lead to the formation of small, impure crystals.
-
Seeding: Introducing seed crystals at the appropriate temperature can help control the crystal size distribution and prevent oiling out.
-
Agitation: The stirring rate should be sufficient to keep the crystals suspended but not so vigorous as to cause crystal breakage (attrition).
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Nitration of 4-chloroanisole | Catalytic Hydrogenation of 4-chloro-1-methoxy-2-nitrobenzene |
| Temperature | 0 - 10 °C | 50 - 80 °C |
| Pressure | Atmospheric | 5 - 20 bar (for hydrogenation) |
| Catalyst | N/A | 5% Pd/C or Raney Ni |
| Catalyst Loading | N/A | 1 - 5 mol% |
| Solvent | Sulfuric Acid | Methanol, Ethanol, or Ethyl Acetate |
| Typical Yield | > 90% (of desired isomer) | > 95% |
| Key Impurities | Positional isomers, dinitro compounds | Dechlorinated aniline, partially reduced intermediates, dimeric byproducts |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Catalytic Hydrogenation
This protocol outlines a general procedure for the reduction of 4-chloro-1-methoxy-2-nitrobenzene. Caution: This reaction should be carried out by trained personnel in a suitable pressure reactor with appropriate safety measures in place.
-
Reactor Preparation: Ensure the pressure reactor is clean, dry, and inerted with nitrogen.
-
Charging the Reactor:
-
Charge the reactor with 4-chloro-1-methoxy-2-nitrobenzene (1.0 eq).
-
Add a suitable solvent such as methanol or ethanol.
-
Carefully add the 5% Palladium on Carbon (Pd/C) catalyst (1-3 mol%) under a nitrogen blanket.
-
-
Reaction Execution:
-
Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).
-
Begin agitation and heat the reaction mixture to the target temperature (e.g., 60-70°C).
-
Monitor the reaction progress by observing the rate of hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a bed of celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
-
Mandatory Visualization
Caption: Troubleshooting workflow for scaling up this compound production.
Technical Support Center: Purification of 2-Chloro-5-methoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Chloro-5-methoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities in a synthesis of this compound?
A1: During the synthesis of this compound, several positional isomers can be formed depending on the starting materials and reaction conditions. The most common isomeric impurities include:
-
4-Chloro-2-methoxyaniline
-
6-Chloro-2-methoxyaniline
-
4-Chloro-3-methoxyaniline
-
2-Chloro-3-methoxyaniline
-
5-Chloro-2-methoxyaniline
The presence and proportion of these isomers are highly dependent on the synthetic route, for instance, the chlorination of 3-methoxyaniline or the amination of dichloromethoxybenzene derivatives.
Q2: What are the key physical properties to consider for separating these isomers?
A2: The primary physical properties to leverage for the separation of chloro-methoxyaniline isomers are differences in their melting points, boiling points, and solubilities in various organic solvents. These differences are the basis for purification techniques like fractional crystallization and chromatography.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 2401-24-3 | 157.60 | 23-27[1] |
| 5-Chloro-2-methoxyaniline | 95-03-4 | 157.60 | 81-83[2] |
| 2-Chloro-4-methoxyaniline | 29242-84-0 | 157.60 | Not readily available |
| Other Isomers | - | 157.60 | Varies |
Q3: Which purification techniques are most effective for removing isomeric impurities from this compound?
A3: The most effective purification techniques are typically fractional crystallization and column chromatography. For analytical determination of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice. The selection of the most suitable technique depends on the specific impurities present, their concentration, and the scale of the purification.
Troubleshooting Guides
Fractional Crystallization Issues
Problem: My this compound product does not crystallize, or the yield is very low.
-
Possible Cause 1: Inappropriate solvent. The solubility of your target compound and its impurities are too high in the chosen solvent.
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., heptane, ethanol/water mixtures, toluene). The ideal solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution.
-
Solvent Mixtures: Experiment with binary or ternary solvent systems to fine-tune the solubility. For instance, adding a non-polar solvent like heptane to a more polar solvent like ethanol can induce crystallization.
-
-
-
Possible Cause 2: Supersaturation not achieved. The solution may not be concentrated enough for crystals to form.
-
Troubleshooting Steps:
-
Concentration: Carefully evaporate the solvent until the solution becomes slightly turbid.
-
Cooling Rate: Employ a slow cooling rate to encourage the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of impurities along with the product.
-
Seeding: Introduce a small crystal of pure this compound to the supersaturated solution to induce crystallization.
-
-
Problem: The purity of my crystallized product is still low.
-
Possible Cause 1: Co-crystallization of impurities. The isomeric impurities have similar crystal lattice energies and are incorporating into your product's crystal structure.
-
Troubleshooting Steps:
-
Multi-stage Crystallization: Perform sequential crystallizations. Each step will enrich the mother liquor with impurities, leading to a purer final product.
-
Solvent Choice: Re-evaluate your solvent system. A different solvent may offer better selectivity in dissolving the impurities.
-
-
-
Possible Cause 2: Inefficient removal of mother liquor. The impure solution remaining after crystallization is not being completely removed from the crystals.
-
Troubleshooting Steps:
-
Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to displace the residual mother liquor.
-
Filtration Technique: Use a vacuum filtration setup to ensure the mother liquor is thoroughly removed.
-
-
Column Chromatography Issues
Problem: I am unable to achieve good separation of isomers on a silica gel column.
-
Possible Cause 1: Inappropriate mobile phase polarity. The polarity of the eluent is either too high, causing all isomers to elute together, or too low, resulting in very long retention times and broad peaks.
-
Troubleshooting Steps:
-
TLC Analysis: Use Thin Layer Chromatography (TLC) to quickly screen different mobile phase compositions (e.g., varying ratios of hexane and ethyl acetate) to find a system that provides good separation of the spots corresponding to your product and impurities.
-
Gradient Elution: If a single solvent system is ineffective, employ a gradient elution where the polarity of the mobile phase is gradually increased over the course of the separation.
-
-
-
Possible Cause 2: Column overloading. Too much sample has been loaded onto the column, exceeding its separation capacity.
-
Troubleshooting Steps:
-
Reduce Sample Load: Decrease the amount of crude product loaded onto the column. A general rule of thumb is to use a sample-to-stationary phase ratio of 1:30 to 1:100 by weight.
-
Increase Column Dimensions: Use a larger diameter column to increase the loading capacity.
-
-
Experimental Protocols
Preparative Fractional Crystallization
This protocol is a general guideline and should be optimized based on the specific impurity profile of your material.
-
Dissolution: In a suitable reaction vessel, dissolve the crude this compound in a minimum amount of a pre-selected solvent (e.g., a mixture of ethanol and water) at an elevated temperature (e.g., 60-70 °C).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath to 0-5 °C to induce crystallization.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small volume of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or GC to assess the efficiency of the separation. Repeat the process if necessary.
Analytical HPLC Method for Purity Assessment
This method is a starting point for the analysis of isomeric impurities and should be validated for your specific application.
| Parameter | Condition |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for low purity after crystallization.
References
Technical Support Center: Recrystallization of 2-Chloro-5-methoxyaniline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2-Chloro-5-methoxyaniline via recrystallization. Below you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and logical workflows to ensure successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
Q2: My purified this compound is discolored (e.g., yellow or brown). What is the cause and how can I fix it?
A2: Anilines are prone to air oxidation, which can lead to the formation of colored impurities. If your final product is discolored, you can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.
Q3: Can I use a single solvent system for recrystallization?
A3: It is possible that a single solvent may work. A suitable single solvent would be one in which this compound is sparingly soluble at room temperature but highly soluble when heated. You would need to perform solvent screening tests with solvents like ethanol, methanol, isopropanol, or ethyl acetate to determine if a single solvent provides a good yield of pure crystals.
Q4: What is the expected melting point of pure this compound?
A4: The reported melting point of this compound is in the range of 23-27 °C. A sharp melting point within this range is a good indicator of purity.
Q5: How can I improve the yield of my recrystallization?
A5: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. After dissolution, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Avoid using an excessive amount of solvent, as this will keep more of your product dissolved in the mother liquor.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is not saturated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again. - Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. - Add a seed crystal of pure this compound if available. |
| The product "oils out" instead of crystallizing. | - The solution is supersaturated, and the boiling point of the solvent is higher than the melting point of the solute. - The rate of cooling is too rapid. | - Reheat the solution and add a small amount of additional solvent. - Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling process. - Try a different solvent system with a lower boiling point. |
| The recovered crystals are still impure. | - The cooling process was too fast, trapping impurities in the crystal lattice. - The crystals were not washed properly after filtration. | - Ensure the solution cools slowly to allow for the formation of a pure crystal lattice. - Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities. |
| Low recovery of the purified product. | - Too much solvent was used. - The product is significantly soluble in the cold solvent. - Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent for dissolution. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Preheat the funnel and filter paper for hot filtration to prevent the product from crystallizing prematurely. |
| The solution remains colored after adding charcoal. | - Not enough charcoal was used. - The colored impurity is not effectively adsorbed by charcoal. | - Add a small amount of additional activated charcoal and reheat the solution. - If the color persists, an alternative purification method like column chromatography may be necessary. |
Data Presentation: Solvent Selection for Recrystallization
| Solvent / Solvent System | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization | Notes |
| Ethanol/Water | Low (in high water content) | High (in high ethanol content) | Highly Recommended | A good starting point. The ratio can be adjusted to achieve optimal solubility characteristics. |
| Methanol/Water | Low (in high water content) | High (in high methanol content) | Recommended | Similar to ethanol/water, a versatile mixed solvent system. |
| Isopropanol/Water | Low (in high water content) | High (in high isopropanol content) | Worth Testing | Another viable alcohol/water mixed solvent system. |
| Ethanol | Moderate | High | Possible | May result in lower yield due to moderate solubility at room temperature. |
| Heptane/Ethyl Acetate | Low (in high heptane content) | High (in high ethyl acetate content) | Worth Testing | A non-polar/polar aprotic mixture that can be effective. |
| Toluene | Moderate | High | Possible | May require a larger volume and could lead to lower recovery. |
| Water | Very Low | Low | Unsuitable as a single solvent | Can be used as an anti-solvent in a mixed solvent system. |
Experimental Protocol
This protocol provides a general methodology for the recrystallization of this compound. The optimal solvent and volumes should be determined on a small scale first.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.
-
Add a few drops of a potential solvent or solvent mixture to each tube.
-
Observe the solubility at room temperature and upon gentle heating.
-
The ideal solvent will dissolve the compound when hot but show low solubility at room temperature. Based on analogues, an ethanol/water mixture is a promising starting point.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen primary solvent (e.g., ethanol).
-
Heat the mixture gently on a hot plate while stirring.
-
Continue adding the primary solvent in small portions until the solid just dissolves.
-
If using a mixed solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until a slight turbidity persists. Then, add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (a spatula tip).
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
Preheat a funnel and a receiving flask to prevent premature crystallization.
-
Place a piece of fluted filter paper in the preheated funnel.
-
Quickly pour the hot solution through the filter paper to remove any insoluble impurities (and charcoal if used).
5. Crystallization:
-
Cover the receiving flask with a watch glass and allow the hot, clear filtrate to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
6. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any residual impurities.
7. Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
For final drying, transfer the crystals to a watch glass and place them in a desiccator under vacuum.
8. Analysis:
-
Determine the melting point of the purified crystals and compare it to the literature value (23-27 °C). A narrow melting point range indicates high purity.
-
Calculate the percent recovery.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common issues in recrystallization.
Validation & Comparative
A Comparative Study on the Reactivity of Substituted Anilines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of substituted anilines in various key organic synthesis reactions. Understanding the influence of substituents on the nucleophilicity of the amino group and the aromatic ring is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic routes in pharmaceutical and materials science. This document presents quantitative data, detailed experimental protocols, and visual representations of reaction workflows and principles to facilitate a deeper understanding of structure-reactivity relationships.
The Electronic Influence of Substituents
The reactivity of aniline is dictated by the lone pair of electrons on the nitrogen atom and the electron-rich aromatic ring. Substituents on the benzene ring can significantly alter the electron density at these sites, thereby modulating the aniline's reactivity. These effects are broadly categorized as:
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NH2) groups increase the electron density on the aromatic ring and the nitrogen atom through inductive and/or resonance effects. This enhances the nucleophilicity of the aniline, making it more reactive towards electrophiles.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and halogens (-X) decrease the electron density of the aromatic ring and the nitrogen atom. This deactivation reduces the aniline's nucleophilicity, making it less reactive in electrophilic substitution reactions.
Data Presentation: A Quantitative Comparison of Reactivity
The following tables summarize quantitative data on the reactivity of various substituted anilines in two common and important reactions: halogenation and acylation.
Table 1: Relative Rates of Halogenation of Substituted Anilines
The halogenation of anilines is a classic example of an electrophilic aromatic substitution reaction. The rate of this reaction is highly sensitive to the nature of the substituent on the aniline ring. The data below, derived from a kinetic study of the halogenation of anilines with N-chloro-p-toluenesulfonamide (CAT), demonstrates this trend.[1]
| Aniline Derivative | Substituent | Substituent Effect | Relative Rate Constant (k') |
| p-Toluidine | p-CH₃ | Electron-Donating | > 1 (More reactive than aniline) |
| o-Toluidine | o-CH₃ | Electron-Donating | > 1 (More reactive than aniline) |
| Aniline | H | Reference | 1 |
Note: The study indicates the order of reactivity as p-toluidine > o-toluidine > aniline, highlighting the activating effect of the electron-donating methyl group.[1]
Table 2: The Hammett Equation and Acylation Reactivity
The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of the effect of substituents on the reaction rate.[2] Here, k is the rate constant for the substituted aniline, k₀ is the rate constant for aniline, σ is the substituent constant that depends on the electronic nature of the substituent, and ρ is the reaction constant that indicates the sensitivity of the reaction to substituent effects.[2]
For the acylation of substituted anilines, the reaction constant (ρ) is typically negative, signifying that electron-donating groups (with negative σ values) accelerate the reaction, while electron-withdrawing groups (with positive σ values) retard it.[3][4]
| Substituent (para) | Hammett Sigma (σp) | Predicted Effect on Acylation Rate |
| -OCH₃ | -0.27 | Increase |
| -CH₃ | -0.17 | Increase |
| -H | 0.00 | Reference |
| -Cl | 0.23 | Decrease |
| -NO₂ | 0.78 | Significant Decrease |
The Hammett sigma (σp) values are obtained from established literature sources.[5][6][7][8]
Mandatory Visualization
Experimental Workflow: Synthesis and Selective Bromination of a Substituted Aniline
The following diagram illustrates a typical workflow for the synthesis of a substituted aniline (in this case, from the corresponding nitroarene) followed by a selective monobromination reaction. This multi-step process is common in the synthesis of pharmaceutical intermediates.
Caption: Workflow for the synthesis and selective monobromination of a substituted aniline.
Logical Relationship: The Hammett Plot for the Acylation of Substituted Anilines
The Hammett plot is a powerful tool for visualizing the linear free-energy relationship between the electronic properties of substituents and the reactivity of a molecule. For the acylation of para-substituted anilines, a plot of log(k/k₀) versus the Hammett sigma constant (σp) is expected to yield a straight line with a negative slope (ρ).
Caption: A conceptual Hammett plot for the acylation of para-substituted anilines.
Experimental Protocols
The following are detailed methodologies for key reactions involving substituted anilines.
Protocol 1: Acylation of Aniline to Acetanilide[9]
This protocol describes the synthesis of acetanilide from aniline using acetic anhydride.
Materials:
-
Aniline (500 mg)
-
Water (14 mL)
-
Concentrated Hydrochloric Acid (0.45 mL)
-
Acetic Anhydride (0.6 mL)
-
Sodium Acetate (530 mg)
-
95% Ethanol (for recrystallization)
Procedure:
-
In a flask, dissolve 500 mg of aniline in 14 mL of water. Note that aniline is immiscible, and two layers will be observed.
-
Slowly add 0.45 mL of concentrated hydrochloric acid to the aniline-water mixture with swirling. The aniline should dissolve to form aniline hydrochloride.
-
In a separate container, prepare a solution of 530 mg of sodium acetate in 3 mL of water.
-
To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride and swirl the flask to ensure thorough mixing.
-
Immediately add the sodium acetate solution to the reaction mixture. Acetanilide will precipitate as a white solid.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid acetanilide by vacuum filtration and wash the crystals with cold water.
-
Recrystallize the crude acetanilide from 95% ethanol to obtain the purified product.
Protocol 2: Selective Monobromination of Aniline (via Acetanilide)
Direct bromination of aniline often leads to the formation of 2,4,6-tribromoaniline due to the high activating nature of the amino group.[9][10] To achieve selective monobromination at the para position, a protection-bromination-deprotection strategy is employed.[11]
Step 1: Protection of the Amino Group (Acetylation)
Follow the procedure outlined in Protocol 1 to convert aniline to acetanilide. The acetyl group moderates the activating effect of the amino group, allowing for controlled bromination.
Step 2: Bromination of Acetanilide
Materials:
-
Acetanilide (from Step 1)
-
Glacial Acetic Acid
-
Bromine
Procedure:
-
Dissolve the dried acetanilide in a minimal amount of glacial acetic acid in a flask.
-
In a fume hood, slowly add a solution of bromine in glacial acetic acid dropwise to the acetanilide solution with constant stirring.
-
Continue stirring the reaction mixture at room temperature for about 30 minutes.
-
Pour the reaction mixture into a beaker of cold water to precipitate the p-bromoacetanilide.
-
Collect the solid product by vacuum filtration and wash with cold water.
Step 3: Deprotection of the Amino Group (Hydrolysis)
Materials:
-
p-Bromoacetanilide (from Step 2)
-
Aqueous Hydrochloric Acid (e.g., 7 M)
-
Sodium Hydroxide solution
Procedure:
-
Place the p-bromoacetanilide in a round-bottom flask and add aqueous hydrochloric acid.
-
Heat the mixture under reflux for approximately 1-2 hours to hydrolyze the amide.
-
Cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate the p-bromoaniline.
-
Collect the solid p-bromoaniline by vacuum filtration, wash with cold water, and dry.
Conclusion
The reactivity of substituted anilines in synthesis is a well-defined interplay of inductive and resonance effects of the substituents. Electron-donating groups enhance reactivity towards electrophiles, while electron-withdrawing groups diminish it. This relationship can be quantified using the Hammett equation, providing a predictive tool for reaction outcomes. The experimental protocols provided herein offer practical methods for the synthesis and functionalization of this important class of compounds. By understanding these fundamental principles, researchers can better control the synthesis of complex molecules for applications in drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. Hammett substituent constants [stenutz.eu]
- 6. web.viu.ca [web.viu.ca]
- 7. Hammett Sigma Constants* [wiredchemist.com]
- 8. homepages.bluffton.edu [homepages.bluffton.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Bromination of aniline gives 2,4,6 -tribromoaniline however nitration of .. [askfilo.com]
- 11. scribd.com [scribd.com]
A Comparative Guide to the Reactivity of 2-Chloro-5-methoxyaniline and 2-Chloro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-Chloro-5-methoxyaniline and 2-Chloro-5-methylaniline. A comprehensive understanding of the nuanced differences in their reactivity is crucial for their effective application as intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals. This document presents a theoretical framework for their reactivity based on electronic effects, supported by comparative data tables and detailed experimental protocols for practical validation.
Introduction to Reactivity of Substituted Anilines
The reactivity of aniline and its derivatives is primarily governed by the electronic properties of the substituents on the aromatic ring. These substituents modulate the electron density of the benzene ring and the nucleophilicity of the amino group, thereby influencing the rate and regioselectivity of various chemical reactions, most notably electrophilic aromatic substitution.
-
This compound contains a chloro group, which is electron-withdrawing via its inductive effect (-I) but electron-donating through resonance (+R), and a methoxy group, which is also electron-withdrawing inductively (-I) but strongly electron-donating through resonance (+R).
-
2-Chloro-5-methylaniline possesses a chloro group with its dual electronic effects and a methyl group, which is electron-donating through both inductive (+I) and hyperconjugation effects.
The interplay of these electronic effects determines the overall reactivity of the molecule.
Theoretical Reactivity Comparison
The relative reactivity of the two compounds can be predicted by analyzing the net electronic effect of their substituents.
-
Basicity (pKa): The availability of the lone pair of electrons on the nitrogen atom determines the basicity of anilines. Electron-donating groups increase the electron density on the nitrogen, making the aniline more basic (higher pKa), while electron-withdrawing groups decrease it. The methoxy group in this compound is a stronger resonance-donating group than the methyl group in 2-chloro-5-methylaniline is via hyperconjugation and induction. However, the inductive effect of the oxygen in the methoxy group is electron-withdrawing. In the meta position to the amino group, the resonance effect of the methoxy group is less pronounced than it would be in the ortho or para positions. The methyl group, being electron-donating through induction and hyperconjugation, will increase the electron density on the ring and the amino group. The chloro group in the ortho position to the amino group in both molecules will decrease basicity due to its electron-withdrawing inductive effect and potential steric hindrance to protonation. It is expected that 2-Chloro-5-methylaniline will be slightly more basic than this compound due to the overall stronger electron-donating nature of the methyl group compared to the methoxy group at the meta position relative to the amino group, where the inductive effect of the methoxy group becomes more significant.
-
Electrophilic Aromatic Substitution: The rate of electrophilic aromatic substitution is highly dependent on the electron density of the aromatic ring. A higher electron density leads to a faster reaction. The activating/deactivating and directing effects of the substituents must be considered. In both molecules, the amino group is a strong activating group and an ortho-, para-director. The chloro group is a deactivating group but is also an ortho-, para-director. The methoxy and methyl groups are both activating groups and ortho-, para-directors. The combined effect of these groups will determine the overall reactivity and the position of substitution. Given the stronger activating nature of the methoxy group through resonance compared to the methyl group, it is anticipated that This compound will be more reactive towards electrophilic aromatic substitution than 2-Chloro-5-methylaniline. The incoming electrophile will be directed to the positions ortho and para to the strongly activating amino and methoxy/methyl groups, while considering the deactivating effect of the chloro group.
Data Presentation
| Property | This compound | 2-Chloro-5-methylaniline | Aniline (for reference) |
| Molecular Formula | C₇H₈ClNO | C₇H₈ClN | C₆H₇N |
| Molecular Weight | 157.60 g/mol | 141.60 g/mol | 93.13 g/mol |
| Melting Point | 23-27 °C | 29-30 °C | -6 °C |
| Boiling Point | 132-134 °C (at 13-14 mmHg) | 228-230 °C | 184 °C |
| CAS Number | 2401-24-3 | 95-81-8 | 62-53-3 |
| Estimated pKa | ~3.5 - 4.0 | ~4.0 - 4.5 | 4.6 |
Note: The estimated pKa values are based on the expected electronic effects of the substituents. Experimental verification is recommended.
Experimental Protocols
To empirically determine and compare the reactivity of this compound and 2-Chloro-5-methylaniline, the following experimental protocols can be employed.
Determination of pKa (Basicity Comparison)
Objective: To experimentally determine and compare the pKa values of the conjugate acids of the two aniline derivatives.
Materials:
-
This compound
-
2-Chloro-5-methylaniline
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Ethanol (spectroscopic grade)
-
Deionized water
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (100 mL)
Procedure:
-
Prepare a 0.01 M solution of each aniline derivative in a 1:1 (v/v) ethanol/water mixture.
-
Place 50 mL of the aniline solution in a 100 mL beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution and begin stirring.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized 0.1 M HCl solution, adding the titrant in 0.5 mL increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH changes become minimal after the equivalence point.
-
Plot the pH versus the volume of HCl added to generate a titration curve.
-
Determine the volume of HCl at the half-equivalence point. The pH at this point is equal to the pKa of the anilinium ion.
Comparative Study of Bromination Reaction Rates (Electrophilic Aromatic Substitution)
Objective: To qualitatively compare the rates of electrophilic bromination of the two aniline derivatives.
Materials:
-
This compound
-
2-Chloro-5-methylaniline
-
Aniline (for reference)
-
Bromine water (saturated solution)
-
Glacial acetic acid
-
Test tubes and rack
-
Droppers
-
Stopwatch
Procedure:
-
Prepare equimolar solutions (e.g., 0.1 M) of each aniline derivative and aniline in glacial acetic acid.
-
Place 2 mL of each aniline solution into separate, labeled test tubes.
-
To each test tube, add 5 drops of bromine water and start the stopwatch immediately.
-
Observe the disappearance of the reddish-brown color of the bromine.
-
Record the time taken for the bromine color to disappear in each test tube. A faster disappearance indicates a higher reaction rate.
-
Note the formation of any precipitate.
Visualizations
Chemical Structures
Caption: Chemical structures of this compound and 2-Chloro-5-methylaniline.
Electronic Effects on Reactivity
Caption: Influence of substituent electronic effects on the reactivity of the aromatic ring.
Experimental Workflow for Reactivity Comparison
Caption: A generalized workflow for the experimental comparison of aniline derivative reactivity.
Conclusion
Based on the analysis of electronic effects, This compound is predicted to be more reactive towards electrophilic aromatic substitution than 2-Chloro-5-methylaniline. This is attributed to the powerful electron-donating resonance effect of the methoxy group, which increases the electron density of the aromatic ring more effectively than the methyl group. Conversely, 2-Chloro-5-methylaniline is expected to be a slightly stronger base due to the combined electron-donating inductive and hyperconjugation effects of the methyl group and the less pronounced electron-withdrawing inductive effect of the methoxy group at the meta position.
The provided experimental protocols offer a framework for the empirical validation of these theoretical predictions. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these reactivity differences is paramount for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic pathways.
A Comparative Guide to HPLC Method Validation for Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of aniline and its derivatives. The information presented is based on validated experimental data from peer-reviewed scientific journals, offering an objective overview to aid in the selection and implementation of the most suitable analytical method for your research or quality control needs.
At a Glance: Method Comparison
The two methods presented here utilize different stationary phases, a C4 and a C18 column, leading to distinct selectivity and retention characteristics for aniline and its derivatives. Method 1 is tailored for the simultaneous analysis of aniline and its degradation products in complex matrices like wastewater, while Method 2 focuses on the quantification of aniline and N-methylaniline in a more specific industrial product, indigo.
Method Validation Parameters: A Head-to-Head Comparison
The following table summarizes the key validation parameters for the two HPLC methods, providing a clear and concise comparison of their performance characteristics. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Method 1: C4 Column (Boulahlib et al., 2016) | Method 2: C18 Column (Cordin et al., 2021) |
| Analytes | Aniline, p-aminophenol, m-aminophenol, o-aminophenol, phenol | Aniline, N-methylaniline |
| Linearity Range | 2.0 - 60 µg/mL | 0.010% - 1.5% (w/w in indigo) |
| Correlation Coefficient (R²) | 0.9987 - 0.9999 | > 0.999[1] |
| Accuracy (Recovery) | 87.51% - 101.35% | Aniline: >99.89% (determined with an accuracy of 0.11%); N-methylaniline: >99.64% (determined with an accuracy of 0.36%)[1] |
| Precision (Repeatability, %RSD) | 0.31% - 1.62% | Not explicitly stated as a percentage, but high precision is indicated by R² > 0.999[1] |
| Limit of Detection (LOD) | Not explicitly stated for aniline. | Not explicitly stated. |
| Limit of Quantification (LOQ) | 0.0778 - 0.2073 µg/mL[2] | A concentration as low as 0.010% (with regard to indigo weight) could be quantified.[1] |
| Specificity | The method was shown to be selective for the target analytes in the presence of other components in wastewater. | Confirmed by analyzing at different wavelengths; no overlap of peaks with other substances was observed.[1] |
Visualizing the Workflow: HPLC Method Validation
The following diagram illustrates the general workflow for validating an analytical HPLC method, a critical process to ensure the reliability and accuracy of results.
Caption: A flowchart illustrating the key phases of HPLC method validation.
A Tale of Two Columns: C4 vs. C18 for Aniline Analysis
The choice of the HPLC column is paramount in developing a successful separation method. The following diagram highlights the key differences and considerations when choosing between a C4 and a C18 stationary phase for the analysis of aniline derivatives.
Caption: A comparative diagram of C4 and C18 HPLC columns for aniline analysis.
Detailed Experimental Protocols
Method 1: Simultaneous Determination of Aniline and its Degradation Products in Wastewater (C4 Column)
This method is designed for the rapid and simultaneous analysis of aniline and its primary degradation products in environmental samples.
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a photodiode array (PDA) detector.
-
Column: A reversed-phase C4 column.
-
Mobile Phase: A mixture of methanol and acetate buffer (10 mM, pH 5) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Column Temperature: The study investigated a range of 10-50 °C, with optimal results obtained at ambient temperature.
-
Sample Preparation: Wastewater samples are filtered prior to injection.
Method 2: Quantification of Aniline and N-methylaniline in Indigo (C18 Column)
This method is optimized for the specific quantification of aniline and N-methylaniline in the presence of indigo.
-
Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.
-
Column: A reversed-phase C18 column (e.g., Nucleosil, 250 mm x 4.6 mm, 5 µm particle size, 100 Å pore size).[1]
-
Mobile Phase: An isocratic mixture of acetonitrile and water in a 70:30 (v/v) ratio.[1]
-
Flow Rate: 0.7 mL/min.[1]
-
Detection Wavelength: 190 nm.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: A key step involves the reduction of water-insoluble indigo to soluble leucoindigo to allow for the acidic extraction of the aniline and N-methylaniline.[1]
Conclusion
Both HPLC methods presented in this guide are validated and suitable for the accurate quantification of aniline derivatives. The choice between a C4 and a C18 column-based method will largely depend on the specific analytical challenge.
-
Method 1 (C4 Column) is advantageous for its speed and its ability to simultaneously analyze a broader range of aniline-related compounds with varying polarities, making it well-suited for environmental monitoring and degradation studies.
-
Method 2 (C18 Column) offers high retention and resolution, which is ideal for the precise quantification of specific aniline derivatives in a complex but defined matrix, such as industrial quality control of indigo.
Researchers and drug development professionals should consider the nature of their samples, the target analytes, and the desired analytical throughput when selecting the most appropriate method. The detailed protocols and validation data provided herein serve as a valuable resource for making an informed decision.
References
A Guide to Assessing the Immuno-Reactivity of 2-Chloro-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Structural Analysis of 2-Chloro-5-methoxyaniline
This compound is a substituted aromatic amine. Its potential for cross-reactivity in an immunoassay is determined by its structural similarity to the target analyte for which the assay's antibodies were developed. The key structural features of this compound that may contribute to antibody binding and cross-reactivity include:
-
Aniline backbone: The fundamental aminobenzene structure is common to many industrial chemicals and metabolites.
-
Chloro group: The presence and position of the chlorine atom can influence the electronic properties and steric hindrance of the molecule.
-
Methoxy group: The methoxy group can also affect the molecule's size, shape, and potential for hydrogen bonding.
Cross-reactivity can occur in an immunoassay if an antibody, intended to bind to a specific target, also binds to other structurally related or unrelated compounds.[1] This is a critical consideration in the development and validation of specific and reliable immunoassays.[1][2]
Hypothetical Cross-Reactivity Comparison
Due to the absence of specific published data for this compound, the following table is presented as a template for researchers to structure their own cross-reactivity studies. The listed compounds are examples of structurally similar molecules that could potentially exhibit cross-reactivity in an immunoassay designed for a related aromatic amine, or for which this compound might be a cross-reactant.
| Compound | Structure | Target Analyte in Immunoassay | Hypothetical Cross-Reactivity (%) |
| This compound | C₇H₈ClNO | (Self) | 100% |
| 3-Chloroaniline | C₆H₆ClN | Aniline | To be determined |
| 4-Methoxyaniline (p-Anisidine) | C₇H₉NO | Aniline Derivatives | To be determined |
| 2,5-Dichloroaniline | C₆H₅Cl₂N | Chloroanilines | To be determined |
| Aniline | C₆H₇N | Aniline | To be determined |
| Other substituted anilines | Varies | Aromatic Amines | To be determined |
Experimental Protocol for Determining Cross-Reactivity
The following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA) to determine the percent cross-reactivity of this compound.
1. Reagents and Materials:
-
Microtiter plate pre-coated with the target analyte-protein conjugate.
-
Primary antibody specific to the target analyte.
-
This compound and other potential cross-reactants.
-
Enzyme-labeled secondary antibody.
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Wash buffer (e.g., PBS with Tween 20).
-
Assay buffer.
-
Microplate reader.
2. Experimental Procedure:
-
Preparation of Standards and Test Compounds:
-
Prepare a serial dilution of the target analyte (standard curve).
-
Prepare serial dilutions of this compound and other potential cross-reactants.
-
-
Competitive Binding:
-
Add a fixed amount of the primary antibody and varying concentrations of either the standard or the test compound to the wells of the coated microtiter plate.
-
Incubate to allow for competitive binding to the coated antigen.
-
-
Washing:
-
Wash the plate multiple times with wash buffer to remove unbound antibodies and compounds.
-
-
Addition of Secondary Antibody:
-
Add the enzyme-labeled secondary antibody to each well.
-
Incubate to allow binding to the primary antibody.
-
-
Final Wash:
-
Wash the plate again to remove any unbound secondary antibody.
-
-
Substrate Reaction:
-
Add the substrate solution and incubate until color develops.
-
-
Stopping the Reaction:
-
Add the stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
3. Calculation of Percent Cross-Reactivity:
Percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of target analyte at 50% inhibition / Concentration of test compound at 50% inhibition) x 100
The 50% inhibition concentration (IC50) is determined from the respective dose-response curves.
Visualizing Immunoassay Concepts
The following diagrams illustrate key concepts in the assessment of immunoassay cross-reactivity.
Caption: Hypothesized mechanism of cross-reactivity.
Caption: Experimental workflow for cross-reactivity assessment.
Conclusion
The potential for cross-reactivity of this compound in immunoassays is an important consideration for researchers in fields where detection of aromatic amines is critical. While specific data is lacking, a systematic approach involving structural analysis, comparison with related compounds, and rigorous experimental validation using methods like competitive ELISA is essential. The protocols and conceptual frameworks provided in this guide are intended to assist researchers in designing and executing their own studies to accurately characterize the immunoassay cross-reactivity of this and other small molecules. This will ultimately lead to more reliable and accurate immunoassay results.
References
Spectroscopic comparison of methoxyaniline isomers (NMR, IR, MS)
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 2-methoxyaniline, 3-methoxyaniline, and 4-methoxyaniline, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This guide provides a comprehensive comparison of the three isomers of methoxyaniline, offering valuable data for their identification and differentiation in a laboratory setting. The distinct positioning of the methoxy and amino functional groups on the aromatic ring of each isomer results in unique spectroscopic fingerprints. Understanding these differences is crucial for unambiguous structure elucidation and quality control in synthetic chemistry and drug development.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for 2-methoxyaniline, 3-methoxyaniline, and 4-methoxyaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shifts (δ) in ppm
| Protons | 2-Methoxyaniline | 3-Methoxyaniline | 4-Methoxyaniline |
| Aromatic CH | 6.70 - 6.80 | 6.20 - 7.10 | 6.60 - 6.80 |
| NH₂ | ~3.7 | ~3.6 | ~3.5 |
| OCH₃ | ~3.8 | ~3.7 | ~3.7 |
¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | 2-Methoxyaniline | 3-Methoxyaniline | 4-Methoxyaniline |
| C-NH₂ | ~136 | ~148 | ~141 |
| C-OCH₃ | ~147 | ~161 | ~153 |
| Aromatic CH | 110 - 122 | 101 - 130 | 114 - 116 |
| OCH₃ | ~55 | ~55 | ~56 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
Characteristic Absorption Bands (cm⁻¹)
| Functional Group | 2-Methoxyaniline | 3-Methoxyaniline | 4-Methoxyaniline |
| N-H Stretch (amine) | 3300 - 3500 (two bands) | 3300 - 3500 (two bands) | 3300 - 3500 (two bands) |
| C-H Stretch (aromatic) | 3000 - 3100 | 3000 - 3100 | 3000 - 3100 |
| C-O Stretch (ether) | 1220 - 1260 | 1220 - 1260 | 1230 - 1270 |
| C=C Stretch (aromatic) | 1500 - 1600 | 1500 - 1600 | 1500 - 1600 |
Mass Spectrometry (MS)
Key Mass-to-Charge Ratios (m/z)
| Ion | 2-Methoxyaniline | 3-Methoxyaniline | 4-Methoxyaniline |
| Molecular Ion [M]⁺ | 123 | 123 | 123 |
| [M-CH₃]⁺ | 108 | 108 | 108 |
| [M-CHO]⁺ | 94 | 94 | 94 |
| [M-NH₂]⁺ | 107 | 107 | 107 |
Experimental Protocols
The following are generalized protocols for the acquisition of NMR, IR, and MS spectra for methoxyaniline isomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the methoxyaniline isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: The prepared NMR tube is placed in the spectrometer. The instrument is then tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Data Acquisition: The magnetic field is shimmed to improve homogeneity. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the neat liquid or solid methoxyaniline isomer is placed directly onto the ATR crystal.
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded.
-
Sample Spectrum: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
Data Analysis: The resulting IR spectrum shows the percentage of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of the methoxyaniline isomer is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of methoxyaniline isomers.
Caption: Workflow for the spectroscopic comparison of methoxyaniline isomers.
Comparative Purity Analysis of 2-Chloro-5-methoxyaniline: A Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a critical aspect of the drug development workflow. This guide provides a comprehensive comparison of a test sample of 2-Chloro-5-methoxyaniline against a certified reference standard, detailing the analytical methodologies and presenting comparative data.
This guide outlines a robust analytical workflow for the purity assessment of this compound, a key intermediate in various synthetic pathways. The purity of this compound is paramount to ensure the desired reaction outcomes and to minimize the presence of potentially reactive or toxic impurities in the final active pharmaceutical ingredient (API). This document details the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a multi-faceted approach to purity determination.
Executive Summary of Purity Analysis
A test sample of this compound was analyzed against a certified reference standard with a stated purity of 99.8%. The analysis aimed to identify and quantify any impurities in the test sample and to compare its overall purity profile to the reference standard. The findings are summarized in the tables below.
Table 1: Purity Profile by High-Performance Liquid Chromatography (HPLC)
| Analyte | Reference Standard (Area %) | Test Sample (Area %) |
| This compound | 99.85 | 99.21 |
| Impurity A (Isomer) | 0.05 | 0.35 |
| Impurity B (Starting Material) | 0.03 | 0.18 |
| Unknown Impurities | 0.07 | 0.26 |
| Total Purity | 99.85 | 99.21 |
Table 2: Identification and Quantification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
| Impurity | Reference Standard (ppm) | Test Sample (ppm) |
| Anisole | Not Detected | 45 |
| Dichloromethane | 15 | 120 |
Table 3: Structural Confirmation and Purity Assessment by ¹H NMR
| Parameter | Reference Standard | Test Sample |
| Characteristic Peaks | Conforms to structure | Conforms to structure |
| Integral Ratios | Consistent with theoretical values | Consistent with theoretical values |
| Presence of Impurity Signals | No significant impurities detected | Minor signals consistent with HPLC findings |
Experimental Workflow and Methodologies
A systematic approach was employed for the comprehensive purity analysis of the this compound test sample. The workflow, as depicted in the diagram below, involved initial sample preparation followed by parallel analysis using orthogonal analytical techniques to ensure a thorough and reliable assessment.
Caption: Figure 1: Experimental Workflow for Purity Analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 20% B to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: Agilent 7890B GC with 5977A MSD.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: 50°C for 2 minutes, then ramp to 280°C at 15°C/min, hold for 5 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 35-450 amu.
-
Sample Preparation: Samples were dissolved in methanol to a concentration of 10 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Technique: ¹H NMR.
-
Number of Scans: 16.
-
Relaxation Delay: 5 seconds.
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of CDCl₃.
Discussion of Results
The HPLC analysis revealed that the test sample has a purity of 99.21%, which is lower than the reference standard's purity of 99.85%. The primary impurities detected were identified as a positional isomer of this compound and residual starting material from the synthesis process. The GC-MS analysis confirmed the presence of volatile impurities, including the synthesis precursor anisole and the solvent dichloromethane, at higher levels in the test sample compared to the reference standard. The ¹H NMR spectra of both the test sample and the reference standard were consistent with the expected structure of this compound. However, the spectrum of the test sample showed minor impurity peaks that correlated with the findings from the HPLC analysis.
Conclusion
The comprehensive purity analysis of the this compound test sample demonstrates a lower purity profile compared to the certified reference standard. The presence of isomeric and starting material impurities, as well as residual volatiles, highlights the importance of robust purification processes in the manufacturing of chemical intermediates. For applications in drug development, the use of the higher purity reference standard is recommended to ensure the integrity and safety of the final product.
Signaling Pathway and Logical Relationships
A Comparative Guide to Catalysts for the Synthesis of 2-Chloro-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
The efficient and selective synthesis of 2-Chloro-5-methoxyaniline, a key intermediate in the pharmaceutical and dye industries, relies heavily on the choice of an appropriate catalytic system for the reduction of its precursor, 4-Chloro-3-nitroanisole. This guide provides a comparative analysis of various catalytic methods, offering experimental data and detailed protocols to aid in the selection of the most suitable catalyst for your research and development needs.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the synthesis of this compound is a critical step that influences reaction efficiency, yield, and overall process sustainability. Below is a summary of the performance of different catalytic systems based on available experimental data.
| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Noble Metal Catalysts | |||||
| Au/TiO₂ | Hydrazine Hydrate | Ethanol | 60 | Not Specified | Not Reported |
| Pd/C | Formic Acid/Salts | Various | Room Temp. - 80 | Varies | High (General) |
| Base Metal Catalysts | |||||
| Iron (III) Chloride & Activated Carbon | Hydrazine Hydrate | Methanol | Reflux | 16 h | ~98% (for isomer) |
| Raney® Nickel | Formic Acid | Methanol | Room Temp. | 10 - 30 min | 80 - 90% (General) |
| Raney® Nickel | Hydrazinium Monoformate | Methanol | Room Temp. | 2 - 10 min | 90 - 95% (General) |
| Stoichiometric Reductants | |||||
| Stannous Chloride (SnCl₂) | Hydrochloric Acid | Ethanol/Water | Not Specified | ~1.5 h | High (General) |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below to facilitate the replication and adaptation of these synthetic routes.
Gold-Based Catalysis: Au/TiO₂ with Hydrazine Hydrate
This method utilizes a gold nanoparticle catalyst supported on titanium dioxide for the reduction of the nitro group.
Experimental Procedure:
-
To a sealed tube, add 4-Chloro-3-nitroanisole (0.6 mmol) and ethanol (2 mL).
-
Add hydrazine hydrate (2.6-6.0 mmol) followed by the Au/TiO₂ catalyst (100 mg, 1 wt% Au).
-
The reaction mixture is heated to 60 °C under an inert atmosphere.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction slurry is filtered to recover the catalyst.
-
The filtrate is concentrated under reduced pressure to yield this compound.
Iron-Based Catalysis: Iron (III) Chloride and Activated Carbon
This cost-effective method employs an iron salt in conjunction with activated carbon. The following protocol is for the synthesis of the isomeric 5-Chloro-2-methoxyaniline and can be adapted.
Experimental Procedure:
-
A mixture of 4-Chloro-3-nitroanisole (0.496 mol), iron (III) chloride (9.3 g, 10% wt), and activated carbon (9.3 g, 10% wt) in methanol (1 L) is brought to reflux.
-
Hydrazine hydrate (80%, 2.975 mol) is added dropwise to the refluxing mixture.
-
The reaction mixture is stirred at reflux for 16 hours.
-
After completion, the mixture is filtered, and the solvent is evaporated from the filtrate under vacuum.
-
The residue is washed with petroleum ether to yield the product.[1]
Nickel-Based Catalysis: Raney® Nickel with Formic Acid
Raney® Nickel offers a highly efficient and rapid reduction of nitroarenes at room temperature.[2]
Experimental Procedure:
-
A suspension of 4-Chloro-3-nitroanisole (5 mmol) and Raney® Nickel (0.2-0.3 g) in methanol (3 mL) is prepared.
-
To this suspension, 90% formic acid (2.5 mL) is added while stirring at room temperature.[2]
-
The reaction is monitored by TLC and is typically complete within 10-30 minutes.[2]
-
Upon completion, the catalyst is filtered off.
-
The organic solvent is evaporated, and the residue is dissolved in a suitable solvent (e.g., ether) and washed with a saturated sodium chloride solution.
-
Evaporation of the organic layer yields the desired aniline.[2]
Palladium-Based Catalysis: Pd/C Catalytic Transfer Hydrogenation
Palladium on carbon is a widely used catalyst for hydrogenation reactions, often employing a hydrogen donor like formic acid or its salts.[3]
Experimental Procedure:
-
In a reaction vessel, suspend 4-Chloro-3-nitroanisole and 5-10 mol% of 10% Pd/C in a suitable solvent (e.g., methanol, ethanol).
-
Add a hydrogen donor, such as ammonium formate (3-5 equivalents), to the mixture.
-
The reaction is stirred at room temperature or gently heated (e.g., to 60-80 °C) and monitored by TLC.
-
Upon completion, the catalyst is removed by filtration through Celite.
-
The filtrate is concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried and concentrated to afford the product.
Stannous Chloride Reduction
A classical method for the reduction of nitroarenes involves the use of stannous chloride in an acidic medium.[4][5]
Experimental Procedure:
-
Dissolve 4-Chloro-3-nitroanisole in a mixture of ethanol and concentrated hydrochloric acid.
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) in ethanol to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitoring by TLC).[5]
-
Upon completion, the reaction mixture is cooled, and water is added to precipitate the aniline hydrochloride salt.
-
The precipitate is filtered and then neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to liberate the free amine.
-
The product is then extracted with an organic solvent, dried, and concentrated.
Visualizing the Synthesis Workflow
To provide a clear overview of the general experimental process, the following diagrams illustrate the key stages involved in the synthesis of this compound.
Caption: Generalized experimental workflow for the synthesis of this compound.
Caption: Logical relationship in the catalytic reduction of a nitroarene to an aniline.
References
- 1. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 2. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. mdpi.com [mdpi.com]
- 4. GB1561023A - 2-methoxy - 5 - chloro aniline derivatives - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Guide to Validated Analytical Methods for the Detection of 2-Chloro-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methodologies for the quantitative determination of 2-Chloro-5-methoxyaniline, a potential genotoxic impurity (PGI) in pharmaceutical manufacturing. The selection of an appropriate analytical technique is critical for ensuring the safety and quality of active pharmaceutical ingredients (APIs). Here, we compare a representative high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a gas chromatography-mass spectrometry (GC-MS) method, providing supporting data and detailed experimental protocols.
Method Performance Comparison
The choice between LC-MS/MS and GC-MS for the analysis of this compound depends on factors such as required sensitivity, sample matrix, and available instrumentation. LC-MS/MS is generally preferred for its high sensitivity and applicability to a wider range of polar and non-volatile compounds without the need for derivatization. GC-MS is a robust and reliable technique, particularly for volatile and semi-volatile analytes.
| Parameter | LC-MS/MS (Representative Method) | GC-MS (Based on Chloroaniline Analysis) |
| Linearity Range | 0.5 - 100 ng/mL | 10 - 500 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL | 3 µg/L |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 10 µg/L |
| Accuracy (Recovery %) | 95 - 105% | 85 - 110% |
| Precision (%RSD) | < 5% | < 10% |
| Sample Preparation | Simple dilution | Liquid-liquid extraction, derivatization may be required |
| Analysis Time | ~10 minutes | ~20 minutes |
| Selectivity | Very High (MRM mode) | High (SIM mode) |
Experimental Protocols
Detailed methodologies for both a representative LC-MS/MS method and a standard GC-MS method are provided below. These protocols serve as a starting point for method development and validation in your laboratory.
Representative LC-MS/MS Method
This method is constructed based on typical parameters for the analysis of aromatic amine genotoxic impurities.
a. Sample Preparation:
-
Accurately weigh and dissolve the Active Pharmaceutical Ingredient (API) sample in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v) to a final concentration of 1 mg/mL.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
b. Chromatographic Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 158.0.
-
Product Ions (m/z): To be determined by infusion of a standard solution (e.g., 143.0, 115.0).
-
Collision Energy: To be optimized for each transition.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
d. Method Validation Parameters:
-
Specificity: Assessed by analyzing blank and spiked samples to ensure no interference from the matrix.
-
Linearity: Determined by a calibration curve with at least five concentration levels.
-
Accuracy: Evaluated by the recovery of spiked samples at three concentration levels.
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) at three concentrations.
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
GC-MS Method for Chloroanilines
This protocol is based on established methods for the analysis of chloroaniline isomers in various matrices.
a. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 mL of an aqueous sample, add a surrogate standard.
-
Adjust the pH of the sample to >11 with 5N NaOH.
-
Extract the sample three times with 50 mL of dichloromethane in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL using a gentle stream of nitrogen.
-
Add an internal standard prior to analysis.
b. Chromatographic Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Type: Selected Ion Monitoring (SIM).
-
Ions to Monitor: To be determined from the mass spectrum of a this compound standard (e.g., m/z 157, 142, 114).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
d. Method Validation Parameters:
-
Similar validation parameters as the LC-MS/MS method would be assessed to ensure the method is fit for its intended purpose.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflows and the logical relationship for selecting an appropriate analytical method.
A Comparative Guide to the Synthetic Routes of 2-Chloro-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic routes to 2-Chloro-5-methoxyaniline, a key intermediate in the pharmaceutical and chemical industries. The following sections objectively evaluate the performance of different synthetic strategies, supported by experimental data and detailed protocols to aid in methodological selection and process optimization.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds and active pharmaceutical ingredients. The strategic placement of the chloro, methoxy, and amino groups on the aniline ring makes it a versatile precursor. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for its application in research and development. This guide focuses on the most common and effective synthetic pathways to this compound.
Core Synthetic Strategies
The synthesis of this compound predominantly proceeds through two main strategies: the reduction of a corresponding nitroaromatic compound and the multi-step functionalization of a simpler aromatic precursor. Each approach presents distinct advantages and challenges in terms of yield, purity, and scalability.
Route 1: Reduction of 4-Chloro-3-nitroanisole
This is a widely employed and efficient method for the synthesis of this compound. The process involves the reduction of the nitro group of 4-chloro-3-nitroanisole to an amine. Various reducing agents can be employed for this transformation. A patent describes a general method using a metal under acidic conditions to achieve this conversion.
A specific and high-yielding variation of this approach involves the reduction of a similar precursor, 4-chloro-1-methoxy-2-nitrobenzene, to its corresponding aniline. While this produces an isomer, the methodology is highly relevant. For the synthesis of 5-chloro-2-methoxyaniline, a related compound, a detailed protocol using hydrazine hydrate in the presence of iron trichloride and activated carbon has been reported to achieve a high yield of 98%[1]. This suggests that similar high-efficiency reductions can be applied to produce this compound from the appropriate nitro precursor.
Experimental Protocol: Reduction of 4-chloro-3-nitroanisole (General)
A general procedure based on a patented method involves the following steps[2]:
-
Reaction Setup: In a reaction vessel, add 4-chloro-3-nitroanisole, an acid, a suitable first organic solvent, and a metal reducing agent.
-
Reduction: Heat the reaction mixture to a target temperature and maintain it under insulation until the reaction is complete.
-
Work-up: After cooling, the mixture is filtered and the solid is dried to obtain the intermediate product, this compound.
Further details on specific reagents and conditions would be subject to optimization by the practicing chemist.
Route 2: Multi-step Synthesis from Anisole
An alternative approach involves the sequential introduction of the required functional groups onto an anisole backbone. This route offers flexibility but can be less efficient and may present challenges in controlling regioselectivity. A proposed, though potentially low-yielding, synthesis starting from anisole involves the following conceptual steps as discussed in online forums[3]:
-
Chlorination: Introduction of a chlorine atom to the anisole ring, typically directed to the para position.
-
Nitration: Introduction of a nitro group. The directing effects of the methoxy and chloro groups will influence the position of nitration.
-
Reduction: Conversion of the nitro group to an amine.
Another proposed variation starts with 4-methoxyaniline, leveraging the strong directing effect of the amino group to guide subsequent functionalization, potentially including a Sandmeyer reaction to introduce the chlorine atom[3]. However, these multi-step syntheses from simpler starting materials are often associated with lower overall yields and more complex purification procedures due to the formation of isomeric byproducts.
Quantitative Data Comparison
The following table summarizes the key quantitative data for the described synthetic routes.
| Parameter | Route 1: Reduction of Nitroaromatic | Route 2: Multi-step Synthesis from Anisole |
| Starting Material | 4-Chloro-3-nitroanisole | Anisole or 4-Methoxyaniline |
| Key Steps | 1 (Reduction) | 3+ (e.g., Chlorination, Nitration, Reduction) |
| Reported Yield | High (e.g., up to 86% mentioned for a similar process)[2] | Generally lower and variable |
| Purity | Generally high, depending on the reduction method | Can be lower due to isomeric byproducts |
| Scalability | Generally good | Can be challenging due to multiple steps |
| Key Reagents | Metal/Acid or Hydrazine/FeCl3 | Cl2/FeCl3, HNO3/H2SO4, Reducing agents |
Logical Workflow for Synthesis Route Selection
The choice of synthetic route depends on several factors, including the availability of starting materials, desired scale, and purity requirements. The following diagram illustrates a logical workflow for selecting the optimal synthetic pathway.
Caption: Decision workflow for selecting a synthetic route to this compound.
Signaling Pathway of Synthetic Transformation
The following diagram illustrates the chemical transformations involved in the two primary synthetic routes.
Caption: Comparison of the synthetic pathways to this compound.
Conclusion
The synthesis of this compound is most efficiently achieved through the reduction of 4-chloro-3-nitroanisole. This single-step conversion generally provides high yields and purity, making it the preferred method for both laboratory and industrial-scale production. While multi-step syntheses from simpler precursors like anisole are conceptually possible, they are often less practical due to lower overall yields, the potential for isomeric impurities, and more demanding purification procedures. The selection of the optimal route will ultimately depend on the specific requirements of the synthesis, including cost, scale, and available resources.
References
A Comparative Guide to 2-Chloro-5-methoxyaniline Derivatives for Researchers and Drug Development Professionals
This guide provides a comprehensive characterization and comparison of 2-Chloro-5-methoxyaniline and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and potential applications of this class of compounds. The information is presented to facilitate objective comparison and is supported by experimental data and protocols from various sources.
Physicochemical Properties of Isomeric Chloro-methoxyanilines
The substitution pattern on the aniline ring significantly influences the physicochemical properties of the molecule, which in turn can affect its reactivity, bioavailability, and pharmacological activity. Below is a comparison of the key properties of this compound and its isomers.
| Property | This compound | 5-Chloro-2-methoxyaniline | 2-Chloro-4-methoxyaniline |
| CAS Number | 2401-24-3[1] | 95-03-4[2] | Not specified |
| Molecular Formula | C₇H₈ClNO | C₇H₈ClNO[3] | C₇H₈ClNO[4] |
| Molecular Weight | 157.60 g/mol | 157.60 g/mol [3] | 157.60 g/mol [4] |
| Melting Point | 207 °C (dec.)[1] | 81-83 °C[2] | Not specified |
| Solubility | Slightly soluble in water[1] | Not specified | Not specified |
| Appearance | Not specified | Off-white to tan crystalline powder or flakes[2] | Not specified |
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of a nitro precursor. The following is a general experimental protocol.
Experimental Protocol: Synthesis from 4-Chloro-3-nitroanisole
Materials:
-
4-Chloro-3-nitroanisole
-
Ethanol
-
Hydrazine hydrate
-
Au/TiO₂ catalyst
-
Diatomaceous earth
-
Silica gel
-
Methanol
Procedure:
-
To a sealed tube, add the nitro compound (0.6 mmol) and ethanol (2 mL).
-
Add hydrazine hydrate (2.6-6.0 mmol) and the Au/TiO₂ catalyst (100 mg, 1 wt%).
-
Heat the reaction mixture at 60 °C under an inert atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction slurry through a pad of diatomaceous earth and silica gel.
-
Wash the filter pad with ethanol or methanol (~5 mL).
-
Evaporate the filtrate under vacuum to obtain pure this compound.[1]
Characterization: The final product can be characterized using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.[1]
-
Mass Spectrometry: To determine the molecular weight.
Biologically Active Derivatives of this compound
The this compound scaffold is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Indoloquinoline Derivatives for Cancer Treatment
A notable derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been synthesized and evaluated for its cytotoxic effects on various cancer cell lines.[5]
Biological Activity:
| Cell Line | Cancer Type | Cytotoxicity |
| HCT116 | Colorectal Cancer | Remarkable |
| Caco-2 | Colorectal Cancer | Remarkable |
| PANC-1 | Pancreatic Cancer | Assessed |
| SMMC-7721 | Liver Cancer | Assessed |
| AGS | Gastric Cancer | Assessed |
This derivative demonstrated significantly higher cytotoxicity against colorectal cancer cells (HCT116) compared to the parent compound, neocryptolepine, while showing reduced toxicity to normal human intestinal epithelial cells.[5] The mechanism of action is believed to involve the modulation of the PI3K/AKT/mTOR signaling pathway.[5]
Quinoxaline Derivatives with Diverse Biological Activities
Derivatives of this compound can also be used in the synthesis of quinoxalines, a class of heterocyclic compounds with a wide range of pharmacological properties.[6][7] These properties include antibacterial, antifungal, anticancer, and anti-inflammatory activities.[7] The synthesis often involves the condensation of a diamine, which can be derived from a substituted aniline, with a 1,2-dicarbonyl compound.
The biological activity of quinoxaline derivatives can be tuned by altering the substituents on the aromatic rings. For instance, the presence of electron-withdrawing groups like chlorine can enhance antibacterial activity.[7]
Conclusion
This compound and its derivatives represent a valuable class of compounds for chemical and pharmaceutical research. The parent compound serves as a key intermediate for the synthesis of more complex molecules with diverse and potent biological activities. The comparative data and experimental protocols provided in this guide aim to support further investigation and development of novel therapeutics based on this versatile chemical scaffold. Further research is warranted to explore the full potential of these derivatives in various therapeutic areas.
References
- 1. This compound | 2401-24-3 [chemicalbook.com]
- 2. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]
- 3. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-methoxyaniline | C7H8ClNO | CID 407432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 2-Chloro-5-methoxyaniline: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Chloro-5-methoxyaniline, a compound requiring careful management due to its hazardous properties.
I. Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][3] Therefore, strict adherence to safety protocols is essential during handling and disposal.
Key Hazard Statements:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4)[4]
-
Harmful in contact with skin (Acute Toxicity, Dermal - Category 4)[4]
-
Causes skin irritation (Skin Corrosion/Irritation - Category 2)[4]
-
Causes serious eye irritation (Serious Eye Damage/Eye Irritation - Category 2)[4]
-
May cause respiratory irritation (Specific target organ toxicity - single exposure - Category 3)[4]
II. Quantitative Data Summary
A summary of the physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₇H₈ClNO |
| Melting Point | 23-27 °C / 73.4 - 80.6 °F[4] |
| Boiling Point | 135 - 137 °C / 275 - 278.6 °F @ 12 mmHg[4] |
| Density | 1.261 g/mL at 25 °C |
| Flash Point | > 110 °C / > 230 °F[4] |
III. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following personal protective equipment is worn:
-
Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][5]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][5] Use a proper glove removal technique to avoid skin contact with the product.
-
Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5]
IV. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[6] Do not dispose of this chemical in regular trash or down the drain.[6][7]
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Collect all solid waste contaminated with this compound, including used filter paper, contaminated gloves, and weigh boats, directly into this container.[7]
-
For liquid waste containing this compound, use a separate, compatible, and clearly labeled hazardous waste container.
2. Container Management:
-
Keep the hazardous waste container tightly closed except when adding waste.[7]
-
Store the container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][7]
-
Ensure the container is properly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
3. Spill Management:
-
In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[2][8]
-
For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[2] Avoid creating dust.[9]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
4. Final Disposal:
-
The disposal of this compound waste must be handled by a licensed professional waste disposal service.[7][9]
-
The recommended method of disposal is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. They will ensure compliance with all local, state, and federal regulations.[10]
V. Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. aarti-industries.com [aarti-industries.com]
- 7. benchchem.com [benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. angenechemical.com [angenechemical.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Essential Safety and Operational Guidance for 2-Chloro-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for handling 2-Chloro-5-methoxyaniline (CAS No. 2401-24-3). Adherence to these guidelines is critical for ensuring personal safety and proper management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Strict adherence to recommended personal protective equipment is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4] Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][5] | Protects against splashes and dust that can cause serious eye irritation.[2][4] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber).[6] | Prevents skin contact, as the substance is harmful and can cause irritation.[2][7] |
| Body Protection | A complete suit protecting against chemicals or a lab coat with long sleeves.[8] Wear appropriate protective clothing to prevent skin exposure.[1][9] | Minimizes the risk of skin contact and contamination of personal clothing.[4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1][9] A full-face particle respirator may be necessary for higher-level protection.[8] | Protects against inhalation of dust or vapors, which can cause respiratory tract irritation.[2][3] |
First-Aid Measures
Immediate and appropriate first-aid response is crucial in the event of an exposure. The following table summarizes the recommended procedures.
Table 2: First-Aid Procedures for this compound Exposure
| Exposure Route | First-Aid Protocol |
| In case of eye contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2] Seek immediate medical attention. |
| In case of skin contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[9] Remove all contaminated clothing and shoes.[7] If skin irritation persists, consult a physician. |
| If inhaled | Move the person into fresh air.[2][7] If not breathing, give artificial respiration.[2] Seek medical attention. |
| If swallowed | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[2] Call a physician or poison control center immediately. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidental exposure.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Storage:
Disposal Plan
Chemical waste must be managed in accordance with all local, regional, and national hazardous waste regulations.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste material, including contaminated PPE and empty containers, in a suitable, closed, and properly labeled container for disposal.
-
Do not allow the product to enter drains.[8]
-
-
Spill Management:
-
In case of a spill, evacuate the area.
-
Wear full protective equipment, including respiratory protection.
-
Sweep up the spilled solid material, place it in a bag or suitable container, and hold it for waste disposal.[1][6] Avoid raising dust.[6]
-
Ventilate the area and wash the spill site after the material pickup is complete.[6]
-
-
Final Disposal:
Workflow for Safe Handling of this compound
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. creativesafetysupply.com [creativesafetysupply.com]
- 5. fishersci.com [fishersci.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
